molecular formula C8H6FIO2 B1386884 3-Fluoro-5-iodo-4-methylbenzoic acid CAS No. 861905-94-4

3-Fluoro-5-iodo-4-methylbenzoic acid

Cat. No.: B1386884
CAS No.: 861905-94-4
M. Wt: 280.03 g/mol
InChI Key: PODTVAOVOKWNDI-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodo-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6FIO2 and its molecular weight is 280.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-5-iodo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6FIO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODTVAOVOKWNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659225
Record name 3-Fluoro-5-iodo-4-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861905-94-4
Record name 3-Fluoro-5-iodo-4-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-iodo-4-methylbenzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-5-iodo-4-methylbenzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile chemical intermediate, 3-Fluoro-5-iodo-4-methylbenzoic acid (CAS No. 861905-94-4).

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities depend on the availability of highly functionalized building blocks. This compound has emerged as a compound of significant interest, offering a unique combination of reactive sites that enable complex molecular architectures. Its trifunctional nature, featuring a carboxylic acid, a fluorine atom, and an iodine atom on a methylated benzene ring, makes it a highly versatile intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of targeted therapeutics.

The strategic placement of the fluoro and iodo groups on the aromatic ring, combined with the carboxylic acid functionality, allows for a diverse range of chemical transformations.[1] This versatility is particularly valuable in the pharmaceutical and agrochemical industries for the synthesis of Active Pharmaceutical Ingredients (APIs) and other advanced materials.[1]

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 861905-94-4[2][3]
Molecular Formula C₈H₆FIO₂[2][3]
Molecular Weight 280.037 g/mol [2]
IUPAC Name This compound[3]
Synonyms 3-Fluoro-4-methyl-5-iodobenzoic acid, 3-Fluoro-5-iodo-4-methylbenzenecarboxylic acid[4]
Appearance Light yellow to pink to light brown powder[2]
Melting Point 140-144 °C[2]

Molecular Structure and Reactivity Profile

The unique arrangement of functional groups in this compound dictates its reactivity and utility in synthetic chemistry.

Caption: Chemical structure of this compound.

The reactivity of this molecule can be understood by considering its three key functional domains:

  • Carboxylic Acid Group (-COOH): This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions are fundamental for incorporating the molecule into larger, more complex structures.

  • Aryl Iodide (-I): The carbon-iodine bond is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This reactivity is central to its utility as a building block in drug discovery.

  • Aryl Fluoride (-F): The fluorine atom significantly influences the electronic properties of the aromatic ring, enhancing its stability and modulating the acidity of the carboxylic acid. The carbon-fluorine bond is generally stable under many reaction conditions, allowing for selective transformations at other positions.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A logical synthetic route would involve the following key transformations:

Synthesis_Pathway A 2-Fluoro-4-bromotoluene B 3-Fluoro-4-methylbenzoic acid A->B 1. Mg, THF 2. CO₂ 3. H₃O⁺ (Grignard Reaction) C This compound B->C I₂, HIO₃, H₂SO₄ (Electrophilic Iodination)

Caption: A proposed synthetic route to this compound.

Step-by-Step Methodology (Hypothetical Protocol):

  • Grignard Reaction: 2-Fluoro-4-bromotoluene would be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent. This organometallic intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which upon acidic workup yields 3-fluoro-4-methylbenzoic acid.

  • Electrophilic Iodination: The resulting 3-fluoro-4-methylbenzoic acid can then be subjected to electrophilic iodination. A common method for this transformation is the use of iodine in the presence of an oxidizing agent, such as iodic acid (HIO₃) or nitric acid, in a strong acid solvent like sulfuric acid. The directing effects of the activating methyl group and the deactivating but ortho-para directing fluoro and carboxylic acid groups would favor iodination at the 5-position.

Spectroscopic Characterization (Predicted)

Authentic spectroscopic data for this compound is not widely published. However, based on the analysis of its structural analogues, the following spectral characteristics can be predicted:

¹H NMR (Proton Nuclear Magnetic Resonance):

  • -COOH Proton: A broad singlet in the downfield region, typically between 10-13 ppm.

  • Aromatic Protons: Two distinct signals in the aromatic region (7-8.5 ppm). One proton will appear as a doublet, and the other as a doublet of doublets, with coupling constants influenced by the adjacent fluorine atom.

  • -CH₃ Protons: A singlet in the upfield region, likely around 2.2-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • -COOH Carbon: A signal in the range of 165-175 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (approximately 110-165 ppm). The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbon attached to the iodine atom will show a signal at a characteristically lower field.

  • -CH₃ Carbon: A signal in the aliphatic region, typically around 15-25 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy):

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700 cm⁻¹.

  • C-F Stretch: An absorption in the range of 1000-1300 cm⁻¹.

  • C-I Stretch: An absorption in the lower wavenumber region, typically below 600 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be observed at m/z = 280. A characteristic fragmentation pattern would involve the loss of the carboxylic acid group and subsequent halogen eliminations.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its application as a versatile intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Role in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern drug discovery. The aryl iodide moiety provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross_Coupling cluster_reactions Palladium-Catalyzed Reactions Substrate This compound Suzuki Suzuki Coupling (with Boronic Acids) Substrate->Suzuki Heck Heck Coupling (with Alkenes) Substrate->Heck Sonogashira Sonogashira Coupling (with Alkynes) Substrate->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amines) Substrate->Buchwald Product1 Biaryl Compounds Suzuki->Product1 Product2 Stilbene Derivatives Heck->Product2 Product3 Aryl-Alkynes Sonogashira->Product3 Product4 Aryl-Amines Buchwald->Product4

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

These reactions enable the efficient construction of molecular scaffolds that are prevalent in many biologically active compounds. The ability to introduce a wide range of substituents at the 5-position provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Intermediate in the Synthesis of PARP Inhibitors

A significant application of structurally similar fluoro-iodo-aromatic compounds is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. While direct evidence for the use of this compound in the synthesis of a specific marketed drug is not publicly available, its structural motifs are highly relevant to this class of molecules. For example, PARP inhibitors like Olaparib and Talazoparib feature complex heterocyclic systems that are often constructed using palladium-catalyzed cross-coupling reactions on functionalized aromatic precursors.[5][6] The benzamide moiety, which can be readily derived from the carboxylic acid of the title compound, is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a carboxylic acid, a fluorine atom, and an iodine atom on a single aromatic ring provides chemists with a powerful tool for the construction of complex molecular architectures. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key intermediate for the synthesis of high-value compounds, including potentially novel therapeutics. As drug discovery continues to demand increasingly sophisticated molecular designs, the importance of such highly functionalized intermediates is set to grow.

References

An In-depth Technical Guide to 3-Fluoro-5-iodo-4-methylbenzoic Acid: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal and Materials Chemistry

3-Fluoro-5-iodo-4-methylbenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a significant building block in contemporary organic synthesis. Its unique trifunctional substitution pattern—featuring a carboxylic acid, a fluorine atom, and an iodine atom—provides a versatile platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for orthogonal chemical reactivity, making it an invaluable intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1]

This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on providing practical insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research and development.

Core Physicochemical Data
PropertyValueSource(s)
CAS Number 861905-94-4[2][3][4]
Molecular Formula C₈H₆FIO₂[2][3]
Molecular Weight 280.037 g/mol [2][3]
Appearance Light yellow to pink to light brown powder[2][3][4]
Melting Point 140-144 °C[2][3]
IUPAC Name This compound[5]
Synonyms 3-Fluoro-4-methyl-5-iodobenzoic acid, 4-Carboxy-2-fluoro-6-iodotoluene[1][3]
Spectroscopic Profile

While experimental spectra for this compound are not widely available in public databases, a predicted spectroscopic profile can be inferred from the analysis of its structural analogues and general principles of spectroscopy.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will exhibit splitting patterns influenced by both fluorine and iodine substitution. The methyl protons will likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the fluorine and iodine substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.[6]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of iodine will be a characteristic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functional group (O-H and C=O stretching) and the aromatic ring.

Synthesis of this compound: A Plausible Synthetic Route

A potential starting material for this synthesis is 3-fluoro-4-methylaniline. The synthesis would proceed through the following key steps:

  • Diazotization: 3-Fluoro-4-methylaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Iodination: The diazonium salt is then reacted with a source of iodide ions (e.g., potassium iodide) to introduce the iodine atom onto the aromatic ring, yielding 3-fluoro-5-iodo-4-methylaniline.

  • Oxidation: The methyl group of 3-fluoro-5-iodo-4-methylaniline can then be oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate or potassium dichromate) to yield the final product, this compound.

Conceptual Experimental Protocol: Synthesis of this compound

Step 1: Diazotization and Iodination of 3-Fluoro-4-methylaniline

  • Dissolve 3-fluoro-4-methylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-fluoro-5-iodo-4-methylaniline.

Step 2: Oxidation to this compound

  • Suspend the crude 3-fluoro-5-iodo-4-methylaniline in a suitable solvent (e.g., a mixture of pyridine and water).

  • Heat the mixture to reflux and add a strong oxidizing agent, such as potassium permanganate, portion-wise over several hours.

  • After the addition is complete, continue to reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Pathway Start 3-Fluoro-4-methylaniline Diazonium Aryl Diazonium Salt Start->Diazonium 1. NaNO₂, HCl 0-5 °C Iodoaniline 3-Fluoro-5-iodo-4-methylaniline Diazonium->Iodoaniline 2. KI, H₂O FinalProduct This compound Iodoaniline->FinalProduct 3. KMnO₄, Pyridine/H₂O Reflux

Caption: Plausible synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[1] The general reactivity hierarchy for aryl halides in these reactions is I > Br > Cl, making the iodo-substituent highly reactive under relatively mild conditions.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The iodo group serves as an excellent handle for introducing a wide variety of substituents onto the aromatic ring. A prime example is the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Coupling: Mechanism and Application

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[7] The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Halide Ar-I PdII_Intermediate Ar-Pd(II)-I(L₂) Oxidative_Addition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Organoboron R-B(OH)₂ Base Base PdII_Aryl_R Ar-Pd(II)-R(L₂) Transmetalation->PdII_Aryl_R Reductive_Elimination Reductive Elimination PdII_Aryl_R->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

This powerful reaction allows for the synthesis of a diverse array of biaryl compounds from this compound, which are common structural motifs in many biologically active molecules.

Applications in Drug Discovery and Development

Halogenated benzoic acids are crucial intermediates in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodo group, as previously discussed, provides a reactive site for further molecular elaboration.

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in public literature, its structural motifs are found in various patented compounds, particularly in the area of protein kinase inhibitors .[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The synthesis of complex heterocyclic scaffolds, often found in kinase inhibitors, can be facilitated by the use of building blocks like this compound. For instance, the carboxylic acid can be converted to an amide, and the iodo group can be used in a subsequent cross-coupling reaction to build the desired molecular framework.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its unique combination of a carboxylic acid, a fluorine atom, and a reactive iodine atom makes it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The ability to perform selective transformations on each of the functional groups provides chemists with a powerful tool for molecular design and discovery. As the demand for novel, highly functionalized molecules continues to grow, the importance of versatile intermediates like this compound in the research and development landscape is set to increase.

References

3-Fluoro-5-iodo-4-methylbenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-5-iodo-4-methylbenzoic Acid: Structure, Synthesis, and Applications

Introduction

This compound is a polysubstituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic arrangement of a carboxylic acid group, a methyl group, and two distinct halogen atoms (fluorine and iodine) on a benzene ring provides multiple reactive sites for chemical modification. This unique constitution makes it a sought-after intermediate, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of the iodine atom facilitates participation in various palladium-catalyzed cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and biological properties, such as metabolic stability and binding affinity, of derivative compounds.[1][3] This guide offers a detailed exploration of its molecular structure, properties, a plausible synthetic pathway, reactivity, and applications for researchers and drug development professionals.

Molecular Identification and Physicochemical Properties

Accurate identification is paramount for sourcing and application. The compound is systematically named following IUPAC nomenclature, but it is also known by several synonyms.

Nomenclature and Identifiers

A summary of the key identifiers for this compound is presented below. These are critical for database searches and regulatory documentation.

IdentifierValueSource
IUPAC Name This compound[4][5]
CAS Number 861905-94-4[4][5]
Molecular Formula C₈H₆FIO₂[4][5]
Molecular Weight 280.03 g/mol [4][5]
Canonical SMILES CC1=C(C=C(C=C1I)C(=O)O)F[4]
InChI InChI=1S/C8H6FIO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)[4][5]
InChIKey PODTVAOVOKWNDI-UHFFFAOYSA-N[4][5]
Synonyms 3-Fluoro-4-methyl-5-iodobenzoic acid, 4-Carboxy-2-fluoro-6-iodotoluene[1]
Molecular Structure Diagram

The 2D structure illustrates the substitution pattern on the benzoic acid core.

Caption: 2D structure of this compound.

Physicochemical Data

The physical properties of the compound are essential for determining appropriate handling, storage, and reaction conditions.

PropertyValueSource(s)
Appearance Light yellow to pink to light brown powder[6]
Melting Point 140°C to 144°C[6]
Moisture Content ≤ 0.50%
Purity (HPLC) ≥ 97.00%[1]
XLogP3 2.6[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[4]

Synthesis Pathway and Rationale

While specific proprietary synthesis methods may vary, a plausible and logical synthetic route can be designed based on established organic chemistry principles, starting from a readily available precursor like 3-fluoro-4-methylbenzoic acid.

Proposed Synthetic Workflow

The introduction of the iodine atom onto the 3-fluoro-4-methylbenzoic acid scaffold is the key transformation. This is typically achieved via electrophilic aromatic substitution (iodination).

synthesis_workflow start 3-Fluoro-4-methylbenzoic acid process Electrophilic Aromatic Substitution (Iodination) start->process Precursor reagent Iodinating Agent (e.g., I₂, NIS) + Acid Catalyst (e.g., H₂SO₄) reagent->process Reagents product This compound process->product Crude Product purify Purification (Recrystallization) product->purify final Final Product purify->final

Caption: Plausible synthesis route via electrophilic iodination.

Experimental Protocol and Justification

Objective: To synthesize this compound from 3-fluoro-4-methylbenzoic acid.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture containing sulfuric acid.

  • Reagent Addition: Add an iodinating agent, such as N-Iodosuccinimide (NIS) or molecular iodine (I₂), to the solution. The reaction is often catalyzed by a strong acid (e.g., concentrated sulfuric acid) to generate a more potent electrophile (like I⁺).

  • Reaction Conditions: Heat the mixture, typically to a temperature between 60-80°C, and stir for several hours. The progress of the reaction should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual acid and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity product.

Causality Behind Experimental Choices:

  • Directing Effects: The starting material, 3-fluoro-4-methylbenzoic acid, has three substituents that direct the position of the incoming electrophile (iodine). The methyl group (-CH₃) and the fluorine atom (-F) are ortho-, para-directing groups, while the carboxylic acid (-COOH) is a meta-directing group. The position ortho to the fluorine and meta to the carboxylic acid (C5) is sterically accessible and electronically activated, making it the most probable site for iodination.

  • Choice of Iodinating Agent: NIS is often preferred as it is a milder and easier-to-handle source of electrophilic iodine compared to I₂ combined with strong oxidizing agents. The use of a strong acid catalyst polarizes the I-I bond or the N-I bond in NIS, increasing the electrophilicity of the iodine and facilitating the attack by the electron-rich aromatic ring.

Applications in Research and Development

The unique structural features of this compound make it an invaluable intermediate for constructing complex molecular frameworks.

  • Pharmaceutical Synthesis: This compound is a key building block for active pharmaceutical ingredients (APIs).[1] The carboxylic acid group serves as a handle for amidation or esterification to connect to other parts of a drug molecule. Its halogenated benzamide scaffold is of significant interest for developing inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in cancer therapy.[3]

  • Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than a carbon-fluorine or carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the C5 position, enabling the synthesis of a diverse library of compounds from a single intermediate.[1]

  • Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the synthesis of advanced herbicides and fungicides. The incorporation of fluorine can enhance the efficacy and metabolic stability of the final agrochemical product.[1][2]

Safety and Handling

Understanding the hazards associated with this compound is crucial for safe laboratory practice.

Hazard CategoryGHS Classification and StatementsSource(s)
Skin Contact H315: Causes skin irritation. (Warning)[4][5][7]
Eye Contact H319: Causes serious eye irritation. (Warning)[4][5][7]
Inhalation H335: May cause respiratory irritation. (Warning)[4][5][7]
Recommended Safety Protocols:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[7][8]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for molecular design and synthesis. Its well-defined structure, characterized by multiple, differentially reactive functional groups, provides chemists with a reliable and versatile platform for creating novel and complex molecules. Its primary value lies in its role as a key intermediate, particularly through selective cross-coupling reactions, enabling the efficient construction of candidates for new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthetic access, and handling requirements is essential for any researcher looking to leverage its synthetic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-5-iodo-4-methylbenzoic acid (CAS No. 861905-94-4) is a highly functionalized aromatic compound of significant interest in medicinal and materials chemistry.[1][2] Its unique trifunctional substitution pattern—comprising a carboxylic acid, a fluorine atom, and an iodine atom—renders it an exceptionally versatile synthetic building block.[1][3] The presence of both fluorine and iodine atoms, coupled with the carboxylic acid handle, allows for a diverse range of chemical modifications, particularly in modern palladium-catalyzed cross-coupling reactions for constructing carbon-carbon and carbon-heteroatom bonds.[1][4] This guide provides a comprehensive overview of a robust synthetic pathway to this intermediate, detailed protocols for its characterization, and insights into its practical applications for researchers, chemists, and professionals in drug development.

Strategic Importance in Chemical Synthesis

The molecular architecture of this compound is strategically designed for multi-step synthetic campaigns. The key functional groups each serve a distinct and valuable purpose:

  • Carboxylic Acid (-COOH): This group acts as a primary anchor for a variety of chemical transformations. It can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol, providing numerous avenues for molecular elaboration.[5][6]

  • Iodine Atom (-I): As a heavy halogen, iodine is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, serves as a reactive site for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[4] This allows for the precise introduction of diverse aryl, alkyl, or heteroatom-containing moieties.

  • Fluorine Atom (-F): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve receptor binding affinity, and modulate the pharmacokinetic properties of a drug candidate.[3][7] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

  • Methyl Group (-CH₃): This group provides steric bulk and can be a site for further functionalization through benzylic bromination, expanding the synthetic possibilities.[5]

This combination of functionalities makes the compound an invaluable precursor for the synthesis of Active Pharmaceutical Ingredients (APIs), advanced agrochemicals, and novel materials.[1][3]

Synthesis Pathway and Experimental Protocol

A logical and efficient synthesis of this compound begins with the commercially available precursor, 3-fluoro-4-methylbenzoic acid. The key transformation is the regioselective iodination of the aromatic ring, directed by the existing substituents.

Proposed Synthetic Scheme

The synthesis involves a direct electrophilic iodination of 3-fluoro-4-methylbenzoic acid. The carboxylic acid group is an ortho, para-director, while the fluorine atom is also an ortho, para-director. The position ortho to the carboxylic acid and meta to the fluorine is sterically accessible and electronically activated for iodination.

Synthesis_Workflow Start 3-Fluoro-4-methylbenzoic Acid Product This compound Start->Product Electrophilic Iodination Reagents N-Iodosuccinimide (NIS) Trifluoromethanesulfonic Acid Reagents->Product

Caption: Synthetic route from 3-fluoro-4-methylbenzoic acid.

Detailed Experimental Protocol: Iodination

This protocol is adapted from established methods for the iodination of substituted benzaldehydes and benzoic acids, which utilize N-iodosuccinimide (NIS) as the iodine source in a strong acid medium to generate a potent electrophilic iodine species.[8]

Materials and Reagents:

  • 3-Fluoro-4-methylbenzoic acid (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Trifluoromethanesulfonic acid (TfOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or Acetic Acid as solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methylbenzoic acid in the chosen solvent (e.g., dichloromethane).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Dichloromethane is a good, non-reactive solvent for this type of electrophilic substitution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: Electrophilic aromatic substitution reactions can be highly exothermic. Cooling helps to control the reaction rate, prevent over-iodination, and minimize the formation of byproducts.

  • Addition of Reagents: Slowly add N-Iodosuccinimide (NIS) portion-wise to the stirred solution. Following the addition of NIS, add the strong acid (e.g., Trifluoromethanesulfonic acid) dropwise via a syringe.

    • Rationale: NIS is the source of electrophilic iodine. The strong acid protonates NIS, making it a much more powerful iodinating agent. Slow, dropwise addition is crucial for maintaining temperature control.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: TLC allows for real-time tracking of the reaction's completion, preventing unnecessary reaction time and potential degradation of the product.

  • Work-up and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium thiosulfate. Stir vigorously until the orange/brown color of excess iodine dissipates.

    • Rationale: The ice quenches the reaction by diluting the acid. Sodium thiosulfate is a reducing agent that neutralizes any unreacted NIS and elemental iodine (I₂).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers.

    • Rationale: The desired product is organic-soluble and will move into the ethyl acetate layer, separating it from inorganic salts and byproducts in the aqueous layer.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

    • Rationale: The water wash removes residual water-soluble impurities. The sodium bicarbonate wash neutralizes any remaining acid catalyst. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removing all traces of water is essential before removing the solvent to obtain a dry crude product.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

    • Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, yielding a product with high purity.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 861905-94-4[2][9]
Molecular Formula C₈H₆FIO₂[2][10]
Molecular Weight 280.03 g/mol [2][10]
Appearance Light yellow to pink to light brown powder[9][10]
Melting Point 140-144 °C[9]
IUPAC Name This compound[2]
Spectroscopic and Analytical Workflow

A multi-technique approach is required for unambiguous structural elucidation.

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Spectroscopic Confirmation Product Purified Product TLC_MP TLC & Melting Point Product->TLC_MP Purity Check NMR ¹H & ¹³C NMR TLC_MP->NMR Structural Elucidation FTIR FT-IR Spectroscopy TLC_MP->FTIR MS Mass Spectrometry TLC_MP->MS Final Confirmed Structure MS->Final

Caption: A logical workflow for the characterization of the final product.

Spectroscopic Data Interpretation
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • -COOH Proton: A broad singlet is expected far downfield, typically >10 ppm.

    • Aromatic Protons: Two signals are expected in the aromatic region (~7.0-8.5 ppm). One proton is ortho to the iodine and will appear as a doublet due to coupling with the fluorine atom. The other proton is ortho to the fluorine and will appear as a singlet (or a very finely split doublet due to long-range coupling).

    • -CH₃ Protons: A sharp singlet is expected around 2.2-2.5 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • O-H Stretch: A very broad and strong absorption band from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[11]

    • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[11]

    • C=C Stretch: Medium to strong bands in the ~1600-1450 cm⁻¹ region, indicative of the aromatic ring.[11]

    • C-F Stretch: A strong absorption band typically found in the 1300-1100 cm⁻¹ region.

    • C-I Stretch: A weak to medium absorption band expected below 600 cm⁻¹.[11]

  • Mass Spectrometry (MS):

    • Molecular Ion Peak [M]⁺: The spectrum should show a clear molecular ion peak at m/z ≈ 280.

    • Fragmentation Pattern: Common fragments for benzoic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺), which would correspond to the benzoyl cation at m/z ≈ 235. The presence of iodine (¹²⁷I is 100% abundant) will give a distinct isotopic signature.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions should be strictly followed. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. The synthetic route via electrophilic iodination of 3-fluoro-4-methylbenzoic acid is a direct and efficient approach. This guide provides the necessary technical details for its synthesis and a comprehensive framework for its characterization, empowering researchers to confidently produce and utilize this important building block in their synthetic endeavors.

References

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-iodo-4-methylbenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the benzoic acid core, imparts distinct physicochemical properties that are crucial for its application in the synthesis of novel pharmaceutical agents and functional materials. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further chemical modification, such as cross-coupling reactions. This guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental protocols and theoretical insights to facilitate its use in research and development.

Molecular Structure and Identification

The structural integrity and identity of a compound are fundamental to its application. Herein, we detail the key identifiers for this compound.

Molecular Structure of this compound cluster_benzoic_acid Benzoic Acid Core cluster_substituents Substituents C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 C4 C C3->C4 F F C3->F C5 C C4->C5 CH3 CH3 C4->CH3 C6 C C5->C6 I I C5->I C6->C1

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 861905-94-4[1][2][3][4][5][6]
Molecular Formula C₈H₆FIO₂[1][2][3]
Molecular Weight 280.03 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES CC1=C(C=C(C=C1I)C(=O)O)F[3]
InChIKey PODTVAOVOKWNDI-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions and predicting its suitability for specific applications.

Table 2: Core Physical Properties

PropertyValueExperimental Context/NotesSource
Appearance Light yellow to pink to light brown powderVisual inspection of the solid material.[1][2]
Melting Point 140 - 144 °CDetermined by standard melting point apparatus. The range suggests a relatively pure substance.[1][2]
Boiling Point Not experimentally determinedDue to the high melting point and potential for decomposition at elevated temperatures, the boiling point is not readily available.
Solubility Soluble in methanolBased on data for the similar compound 3-iodo-4-methylbenzoic acid. Experimental determination in various organic and aqueous solvents is recommended.[7]
pKa (Predicted) ~4.0This is an estimated value based on the pKa of similar halobenzoic acids. Experimental determination is crucial for applications where acidity is a critical parameter.[7]

Experimental Protocols for Property Determination

To ensure the accuracy and reproducibility of experimental data, standardized protocols are essential. The following sections provide detailed methodologies for determining key physical properties of this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (around 120 °C).

  • Data Acquisition: Decrease the heating rate to 1-2 °C per minute and observe the sample. Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting range should be narrow for a pure compound.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium between the sample, the thermometer, and the heating block. A wide melting range typically indicates the presence of impurities.

Solubility Determination

Solubility is a critical parameter in drug development, influencing bioavailability and formulation.

Protocol: Equilibrium Solubility "Shake-Flask" Method

  • Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO).

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution becomes saturated. A prolonged equilibration time is necessary to reach a true thermodynamic equilibrium. HPLC is a sensitive and accurate method for quantifying the concentration of the dissolved analyte.

Workflow for Solubility Determination start Start excess_solid Add Excess Solid to Solvent start->excess_solid equilibrate Equilibrate (Shake/Stir) excess_solid->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze end Determine Solubility analyze->end

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for understanding its behavior in physiological environments.

Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a co-solvent system if necessary (e.g., water-methanol) to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration (pH) as the acid is neutralized by a base. The half-equivalence point is where the concentrations of the acidic and conjugate base forms are equal, and according to the Henderson-Hasselbalch equation, at this point, pH = pKa.

Spectroscopic and Crystallographic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the carboxyl group.

    • ¹³C NMR: The carbon NMR spectrum will provide information about the chemical environment of each carbon atom in the molecule.

    • ¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of the fluorine atom's environment, with coupling to nearby protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-F and C-I stretching vibrations.

  • UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic ring. The position and intensity of these bands will be influenced by the substituents.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers in the crystal lattice. Studies on similar halobenzoic acids have shown the formation of such hydrogen-bonded dimers.

Safety and Handling

As a responsible scientist, proper handling and safety precautions are paramount.

GHS Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While some experimental data for this specific molecule are limited, the provided protocols and insights from related compounds offer a solid foundation for researchers. The unique combination of substituents on the benzoic acid core makes this a compound with significant potential, and a thorough understanding of its physical properties is the first step toward unlocking its utility in various scientific endeavors.

References

A Spectroscopic Investigation of 3-Fluoro-5-iodo-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-iodo-4-methylbenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine, an iodine, and a methyl group on the benzoic acid core, imparts specific electronic and steric properties that are crucial for its function. A thorough understanding of its molecular structure and purity is paramount for any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule.

Molecular Structure and Key Features

A clear visualization of the molecular structure is the first step in predicting and interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is readily observable.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher fields will provide better signal dispersion.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding.
~7.8Doublet1HH-6This proton is ortho to the electron-withdrawing carboxylic acid group and will be deshielded. It will likely appear as a doublet due to coupling with the fluorine atom.
~7.6Doublet1HH-2This proton is ortho to the electron-withdrawing carboxylic acid group and will also be deshielded. Its chemical shift will be influenced by the adjacent fluorine.
~2.4Singlet3H-CH₃The methyl protons are attached to the aromatic ring and will appear as a singlet in the typical range for aryl methyl groups.

Causality in Interpretation: The electron-withdrawing nature of the carboxylic acid, fluorine, and iodine substituents will cause the aromatic protons to be shifted downfield. The specific positions are influenced by the combined inductive and mesomeric effects of these groups. The through-space coupling between the fluorine and nearby protons is also a key diagnostic feature.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum, typically at a frequency of 75 MHz or higher. Proton decoupling is standard to simplify the spectrum to singlets for each unique carbon.

  • A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~166C=OThe carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.
~160 (d, ¹JCF ≈ 250 Hz)C-3The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded by the electronegative fluorine.
~140C-4The carbon bearing the methyl group will be influenced by the adjacent iodine and fluorine.
~138C-1The carbon attached to the carboxylic acid group (ipso-carbon) will be downfield.
~135 (d, ³JCF ≈ 3 Hz)C-5The carbon bonded to iodine will be downfield. The presence of iodine has a less pronounced and more complex effect on the chemical shift compared to fluorine. A small three-bond C-F coupling is expected.
~128 (d, ²JCF ≈ 15 Hz)C-2This carbon is ortho to the fluorine and will exhibit a two-bond coupling.
~125C-6The chemical shift of this carbon will be influenced by the adjacent iodine and the carboxylic acid group.
~20-CH₃The methyl carbon will appear in the typical aliphatic region.

Expertise in Spectral Prediction: The prediction of ¹³C chemical shifts and C-F coupling constants is based on empirical data from a wide range of fluorinated aromatic compounds.[1][2][3] The large one-bond C-F coupling is a definitive indicator of a direct C-F bond.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretch (carboxylic acid)The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding in the dimeric form.[4][5][6]
~1700Strong, SharpC=O stretch (carboxylic acid)The carbonyl stretch of an aromatic carboxylic acid is very intense and appears in this region.[7][8] Conjugation with the aromatic ring typically lowers the frequency compared to saturated carboxylic acids.[7]
~1600, ~1475MediumC=C stretch (aromatic ring)These absorptions are characteristic of the aromatic ring.
~1300MediumC-O stretch (carboxylic acid)This band is associated with the C-O single bond of the carboxylic acid group.[4]
~1250StrongC-F stretchThe C-F stretch is typically a strong absorption in the fingerprint region.
~920Broad, MediumO-H bend (out-of-plane)This broad absorption is another characteristic feature of a carboxylic acid dimer.[4]
Below 800MediumC-I stretchThe C-I stretching vibration occurs at low frequencies.

Self-Validating System: The presence of both a very broad O-H stretch and a strong C=O stretch is a highly reliable indicator of a carboxylic acid functional group.[8] The combination of these with the characteristic aromatic C=C stretches and the C-F stretch provides a comprehensive fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol:

  • Introduce a small amount of the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.

  • The sample is ionized and fragmented.

  • The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum (EI):

m/zIonRationale
280[M]⁺The molecular ion peak, corresponding to the molecular weight of C₈H₆FIO₂.[9] Its presence confirms the molecular formula.
263[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for benzoic acids.[10]
235[M - COOH]⁺Loss of the entire carboxylic acid group as a radical is another characteristic fragmentation.
127[I]⁺The C-I bond is relatively weak, and its cleavage can lead to the formation of an iodine cation.[11][12]
108[M - I - CO]⁺Subsequent loss of carbon monoxide from the [M - I]⁺ fragment.
77[C₆H₅]⁺A common fragment in the mass spectra of benzene derivatives, although its formation here would involve rearrangement.

Trustworthiness of Fragmentation Analysis: The fragmentation of aromatic compounds in EI-MS follows well-established patterns.[13] The loss of small, stable neutral molecules or radicals from the molecular ion is a key principle. The presence of the isotopic signature of iodine (¹²⁷I is 100% abundant) simplifies the spectrum compared to compounds containing chlorine or bromine.[11]

G M [C8H6FIO2]+• m/z = 280 M_OH [M - OH]+ m/z = 263 M->M_OH - •OH M_COOH [M - COOH]+ m/z = 235 M->M_COOH - •COOH I [I]+ m/z = 127 M->I - C7H6FO2•

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, as predicted in this guide, provides a robust framework for its characterization. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry offers a multi-faceted approach to confirming the molecular structure, identifying functional groups, and assessing the purity of the compound. While the data presented here is predictive, it is grounded in the fundamental principles of spectroscopy and supported by extensive data from analogous compounds. Researchers and drug development professionals can use this guide as a reliable reference for interpreting the experimental data they acquire for this and structurally related molecules.

References

A Technical Guide to 3-Fluoro-5-iodo-4-methylbenzoic Acid: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 3-Fluoro-5-iodo-4-methylbenzoic acid (CAS No. 861905-94-4), a trifunctional aromatic compound of significant interest to researchers and professionals in drug development and chemical synthesis. We will explore its fundamental physicochemical properties, discuss its strategic importance as a synthetic intermediate, propose a detailed synthetic pathway with protocols for purification and validation, and illustrate its application in the construction of complex molecular architectures. This document is intended to serve as a practical resource for scientists leveraging this versatile building block in their research endeavors.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of reproducible science. This compound is a polysubstituted benzene derivative whose structure offers a unique combination of reactive sites.

Nomenclature and Chemical Identifiers

The compound is identified by several names and registry numbers, which are crucial for accurate sourcing and literature review. The primary IUPAC name is this compound.[1]

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 861905-94-4[1][2][3][4]
Molecular Formula C₈H₆FIO₂[1][2][4]
Synonyms 3-Fluoro-4-methyl-5-iodobenzoic acid, 4-Carboxy-2-fluoro-6-iodotoluene[3][5]
PubChem CID 44479445[1]
EC Number 630-104-7[1]
Physicochemical Data

The physical properties of the compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Molecular Weight 280.03 g/mol [1][2]
Appearance Light yellow to pink to light brown powder[2][4][6]
Melting Point 140°C to 144°C[2][4]
SMILES CC1=C(C=C(C=C1I)C(=O)O)F[1]

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The Strategic Importance in Synthetic Chemistry

The utility of this compound stems from the orthogonal reactivity of its three functional groups: the carboxylic acid, the iodine atom, and the fluorine atom. This arrangement provides chemists with significant synthetic flexibility.[5]

  • The Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This is the cornerstone of its utility, enabling the formation of carbon-carbon (e.g., Suzuki, Sonogashira, Heck) and carbon-heteroatom (e.g., Buchwald-Hartwig) bonds. This versatility makes the compound an invaluable starting material for the synthesis of complex active pharmaceutical ingredients (APIs).[5]

  • The Carboxylic Acid Group: This functional group serves as a versatile handle for further transformations. It can be converted into esters, amides, acid chlorides, or reduced to an alcohol. These transformations are fundamental in building molecular diversity and attaching the core scaffold to other parts of a target molecule.

  • The Fluoro Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. Fluorine can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity by participating in favorable electrostatic interactions. Its presence on this scaffold makes it an attractive building block for developing more stable and effective therapeutics.[7]

Proposed Synthesis and Purification Workflow

While specific industrial syntheses are proprietary, a robust and logical pathway can be designed based on established organic chemistry principles. The following section details a proposed synthesis starting from a commercially available precursor, followed by a validation protocol.

Retrosynthetic Analysis and Workflow

The most logical disconnection is at the C-I bond, suggesting an electrophilic aromatic substitution (iodination) on a 3-fluoro-4-methylbenzoic acid precursor.

Synthesis_Workflow start Starting Material (3-Fluoro-4-methylbenzoic acid) reaction Electrophilic Iodination start->reaction NIS, H₂SO₄ (Catalytic) workup Aqueous Workup & Extraction reaction->workup Quench with Na₂S₂O₃ crude Crude Product workup->crude purify Purification (Recrystallization) crude->purify Solvent System (e.g., Ethanol/Water) final Final Product (this compound) purify->final qc Quality Control (HPLC, NMR, MS) final->qc

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Electrophilic Iodination

This protocol describes the iodination of 3-fluoro-4-methylbenzoic acid. The regioselectivity is directed by the activating methyl and carboxyl groups to the position ortho to the methyl group and meta to the fluoro and carboxyl groups.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at 0-5°C.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10°C.

    • Causality Insight: NIS is chosen as the iodinating agent because it is an effective electrophile under acidic conditions and is easier to handle than molecular iodine. The sulfuric acid acts as both the solvent and the catalyst, activating the NIS.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine until the color disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Trustworthiness: Purification and Validation Protocol (HPLC)

Purity is paramount for synthetic intermediates. Recrystallization is a robust method for purification, and HPLC provides quantitative validation. Commercial suppliers often guarantee purity of ≥97% by HPLC.[4]

A. Purification (Recrystallization):

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

B. Purity Validation (HPLC Method): This is a self-validating system to confirm the success of the purification.

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 min
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL

Applications in Drug Discovery

The true power of this compound is realized when it is used as a scaffold to build more complex molecules. Its application in palladium-catalyzed cross-coupling is a prime example.

Conceptual Application: Suzuki Coupling for Biaryl Synthesis

Biaryl structures are privileged scaffolds in many classes of drugs, including kinase inhibitors. The following diagram illustrates how the title compound can be used in a Suzuki coupling reaction to generate a complex biaryl core, a critical step in a drug discovery campaign.

Suzuki_Coupling cluster_conditions Reaction Conditions reactant_A 3-Fluoro-5-iodo- 4-methylbenzoic acid plus + reactant_B Aryl Boronic Acid (or Ester) product Target Biaryl Scaffold reactant_B->product Heat catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., Na₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Caption: Use of the title compound in a Suzuki cross-coupling reaction.

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols when handling any chemical intermediate.

  • Hazard Identification: This compound is classified with the following GHS hazard statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Recommended PPE: Always handle this chemical in a certified fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Use a dust mask or respirator if handling large quantities.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular architects. Its unique trifunctional nature provides a robust platform for generating novel and complex molecules with significant potential in the pharmaceutical and agrochemical industries.[5][7] The synthetic and analytical protocols outlined in this guide provide a framework for its effective utilization, empowering researchers to accelerate their discovery programs.

References

A Comprehensive Technical Guide to the Solubility of 3-Fluoro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Fluoro-5-iodo-4-methylbenzoic acid (CAS No. 861905-94-4) is a halogenated aromatic carboxylic acid that serves as a critical structural motif and versatile intermediate in modern synthetic chemistry.[1] Its utility is particularly pronounced in the development of novel pharmaceutical and agrochemical agents, where its distinct substitution pattern allows for diverse chemical modifications, including palladium-catalyzed cross-coupling reactions.[1] Despite its synthetic importance, a significant challenge for researchers is its anticipated low aqueous solubility, a common characteristic for multi-substituted aromatic compounds. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound. We will dissect the molecular features governing its solubility, present robust, field-proven protocols for its experimental determination, and offer insights into data interpretation, empowering researchers to effectively handle this compound in their development workflows.

Compound Profile: this compound

A thorough understanding of a compound's fundamental properties is the bedrock of any solubility study. These parameters dictate the compound's behavior in various solvent systems and inform the selection of appropriate analytical methodologies.

Chemical Identity
  • IUPAC Name: this compound[2]

  • Synonyms: 3-Fluoro-4-methyl-5-iodobenzoic acid, 3-Fluoro-5-iodo-4-methylbenzenecarboxylic acid[3][4]

  • CAS Number: 861905-94-4[2][3][5]

  • Molecular Formula: C₈H₆FIO₂[2][3]

  • Molecular Weight: 280.03 g/mol [2]

Physicochemical Properties

The physical state and key properties of the solid form are crucial for experimental design.

PropertyValue / DescriptionSource(s)
Appearance Light yellow to pink to light brown powder[3][5]
Melting Point 140°C to 144°C[3][5]
Predicted pKa ~4.0 (Estimated based on similar structures)[6]

The Theoretical Framework of Solubility

The solubility of this compound is not governed by a single factor but is a result of the interplay between its structural components and the properties of the solvent.

Structural Influences on Solubility

The molecule possesses both hydrophilic and hydrophobic regions, whose balance dictates its overall solubility.

  • The Hydrophilic Carboxyl Group (-COOH): The carboxylic acid functional group is polar and capable of acting as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O and -OH oxygens).[7] This is the primary driver for any potential solubility in polar solvents like water.

  • The Hydrophobic Core: The benzene ring is inherently non-polar and hydrophobic. This effect is significantly amplified by its substituents:

    • Iodo and Methyl Groups: The large iodine atom and the methyl group contribute substantially to the molecule's size and non-polar surface area, which disfavors interaction with water molecules.[8][9]

    • Fluoro Group: While fluorine is highly electronegative, its small size means its contribution to overall polarity is often less significant than the steric and hydrophobic bulk of the rest of the molecule.

Expert Insight: Given the large, substituted aromatic core, it is predicted that this compound will exhibit poor solubility in cold water, a characteristic of many aromatic carboxylic acids.[8] Its solubility is expected to be significantly better in polar organic solvents such as methanol, ethanol, and DMSO, which can interact favorably with both the carboxyl group and the aromatic ring.[6][8]

The Critical Role of pH

For an ionizable compound like a carboxylic acid, pH is the most dominant factor influencing aqueous solubility. The compound exists in equilibrium between its neutral, poorly soluble form and its ionized, highly soluble carboxylate salt.

R-COOH (solid, low solubility) ⇌ R-COO⁻ (aqueous, high solubility) + H⁺

When the pH of the solution is significantly above the compound's pKa (~4.0), the equilibrium shifts to the right, favoring the formation of the deprotonated carboxylate anion. This ionic form interacts much more favorably with water, leading to a dramatic increase in solubility.[7][10] This principle is fundamental for developing aqueous formulations and for designing extraction and purification protocols.

cluster_factors Key Factors Influencing Solubility cluster_structure Structural Components Solubility Solubility Structure Molecular Structure Solubility->Structure Solvent Solvent Properties Solubility->Solvent pH System pH (Aqueous) Solubility->pH Temp Temperature Solubility->Temp Hydrophilic Hydrophilic -COOH Group Structure->Hydrophilic Hydrophobic Hydrophobic Core (Aryl, -I, -CH3) Structure->Hydrophobic

Key relationships governing compound solubility.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental work. The choice of method depends on the stage of research, from high-throughput screening in early discovery to precise thermodynamic measurements for pre-formulation.[11][12]

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The "gold standard" for determining intrinsic solubility is the shake-flask method, which measures the concentration of a saturated solution at thermodynamic equilibrium.[13]

Protocol Rationale: This method is designed to be a self-validating system. By using an excess of solid and allowing sufficient time for equilibration, we ensure that the measured concentration represents the true maximum solubility under the specified conditions, free from artifacts of supersaturation or incomplete dissolution.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the selected solvent (e.g., 1 mL of water, buffer, or organic solvent) in a sealed, inert container (e.g., glass vial).

    • Causality: Using a clear excess of solid is critical to ensure that the solution becomes saturated and remains in equilibrium with the solid phase.[13]

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a defined period.

    • Causality: A minimum of 24-48 hours is typically required to ensure thermodynamic equilibrium is reached. For poorly soluble or crystalline compounds, 72 hours may be necessary.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.

    • Method A (Centrifugation): Centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) and carefully collect the supernatant.

    • Method B (Filtration): Filter the suspension through a low-binding, solvent-compatible syringe filter (e.g., 0.22 µm PVDF or PTFE). Discard the initial portion of the filtrate to saturate the filter membrane.

  • Sample Preparation: Dilute an accurately known volume of the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][14]

  • Calculation: Determine the original concentration in the saturated solution by accounting for the dilution factor. The result is typically reported in units of mg/mL or µg/mL.

start Start weigh 1. Add excess solid to known volume of solvent start->weigh equilibrate 2. Agitate at constant T (e.g., 24-72h) weigh->equilibrate separate 3. Separate Phases (Centrifuge or Filter) equilibrate->separate dilute 4. Dilute clear supernatant separate->dilute analyze 5. Quantify by HPLC-UV dilute->analyze calculate 6. Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Workflow for Thermodynamic Solubility Determination.
pH-Dependent Solubility Profiling

To characterize the compound for biological or pharmaceutical applications, its solubility must be determined across a range of physiologically relevant pH values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 5, 6, 7.4, 9).

  • Parallel Execution: Perform the Shake-Flask Method (Protocol 3.1) in parallel for each buffer system.

  • pH Verification: After equilibration, measure and report the final pH of each saturated solution, as it may differ slightly from the initial buffer pH.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH.

Data Presentation and Interpretation

While no specific quantitative solubility data for this compound is available in the public literature, this section provides a template for how experimentally derived data should be structured and interpreted.

Quantitative Solubility Data

Solubility data should be presented in a clear, tabular format, always specifying the temperature at which the measurement was performed.

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Deionized Water25[Experimental Value]Shake-Flask
Phosphate-Buffered Saline (PBS, pH 7.4)37[Experimental Value]Shake-Flask
0.1 M HCl (pH ~1)25[Experimental Value]Shake-Flask
0.1 M NaOH (pH ~13)25[Experimental Value]Shake-Flask
Methanol (MeOH)25[Experimental Value]Shake-Flask
Dimethyl Sulfoxide (DMSO)25[Experimental Value]Shake-Flask
Ethanol (EtOH)25[Experimental Value]Shake-Flask
Interpreting the pH-Solubility Profile

The pH-solubility profile is expected to show very low solubility at pH values below the pKa (e.g., pH 1-3). As the pH approaches and surpasses the pKa (~4.0), a sharp increase in solubility is anticipated, which should then plateau at higher pH values where the compound is fully ionized. This "S-shaped" curve is characteristic of an acidic compound and is critical for predicting its behavior in different environments, such as the gastrointestinal tract.

Conclusion

This compound is a valuable synthetic building block whose utility is tempered by its predicted low aqueous solubility in its neutral form. The structural drivers for this property are its large, hydrophobic aromatic core, while the carboxylic acid moiety provides a handle for dramatically increasing solubility through pH modification. For researchers in drug development and chemical synthesis, a thorough experimental determination of its solubility profile using robust methods like the shake-flask protocol is not merely recommended but essential. The resulting data will directly inform solvent selection for chemical reactions, guide the design of purification strategies, and provide the foundational knowledge required for successful formulation development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 3-Fluoro-5-iodo-4-methylbenzoic Acid

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel entities with desired properties. This compound is a trifunctionalized aromatic scaffold that offers a remarkable degree of synthetic versatility. Its unique substitution pattern—a fluorine atom, an iodine atom, and a methyl group flanking a carboxylic acid—provides orthogonal chemical handles for a variety of transformations. The presence of a fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions.[1][2] The carboxylic acid moiety is readily converted into a wide range of functional groups, including esters and amides. This guide provides detailed protocols and expert insights into the synthesis of diverse derivatives from this valuable starting material.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization even in the presence of other halogens.[1] This section details key palladium-catalyzed transformations at the C-5 position of the benzene ring.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[1][3] This reaction is particularly effective with aryl iodides, often proceeding under mild conditions.[3]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is traditionally used. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.[1]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and neutralize the hydrogen iodide formed during the reaction.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Therefore, all manipulations should be performed under an inert atmosphere of nitrogen or argon.[3]

Experimental Protocol: Sonogashira Coupling

ReagentMolar Equiv.
This compound1.0
Terminal Alkyne1.2
Pd(PPh₃)₄0.05
Copper(I) Iodide (CuI)0.1
Triethylamine (Et₃N)3.0
Solvent (e.g., THF or DMF)-

Step-by-Step Procedure:

  • To a dry, oven-baked flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed solvent (THF or DMF, to a concentration of ~0.1 M).

  • Add triethylamine (3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Workflow A Combine Reactants: This compound, Pd(PPh3)4, CuI B Inert Atmosphere: Evacuate & Backfill with N2/Ar A->B Setup C Add Solvents & Reagents: Degassed THF/DMF, Et3N, Terminal Alkyne B->C Addition D Reaction: Stir at RT, 12-24h C->D Reaction E Work-up: Dilute with EtOAc, Filter D->E Quench F Purification: Column Chromatography E->F Purify

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry.[4][5]

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, are often employed to facilitate the catalytic cycle.[4]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the reductive elimination step.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

ReagentMolar Equiv.
This compound1.0
Amine1.2
Pd₂(dba)₃0.02
XPhos0.08
Sodium tert-butoxide (NaOtBu)1.5
Solvent (e.g., Toluene)-

Step-by-Step Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.08 equiv.) to a dry reaction tube.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.5 equiv.).

  • Add the pre-formed catalyst solution to the flask containing the reactants.

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Buchwald_Hartwig_Workflow A Catalyst Pre-formation: Pd2(dba)3 + XPhos in Toluene C Add Catalyst & Heat: 80-110 °C, 12-24h A->C Catalysis B Combine Reactants: Substrate, Amine, NaOtBu B->C Reaction D Work-up: Quench with NH4Cl, Extract C->D Quench E Purification: Column Chromatography D->E Purify

Caption: Buchwald-Hartwig Amination Workflow.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organohalide.[7] It is widely used for the synthesis of biaryl compounds.[7]

Causality of Experimental Choices:

  • Boron Source: Arylboronic acids or their corresponding esters are commonly used as the organoboron coupling partner.

  • Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is employed.

  • Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

ReagentMolar Equiv.
This compound1.0
Arylboronic Acid1.5
Pd(PPh₃)₄0.05
2 M Aqueous Na₂CO₃3.0
Solvent (e.g., Toluene/Ethanol mixture)-

Step-by-Step Procedure:

  • To a flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Add a 3:1 mixture of toluene and ethanol.

  • Add the 2 M aqueous Na₂CO₃ solution (3.0 equiv.).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to reflux (80-90 °C) for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by flash column chromatography.

Suzuki_Coupling_Workflow A Combine Reactants: Substrate, Boronic Acid, Pd(PPh3)4 B Add Solvent & Base: Toluene/EtOH, aq. Na2CO3 A->B Setup C Degas & Heat: Reflux, 6-12h B->C Reaction D Work-up: Phase Separation, Extraction C->D Quench E Purification: Column Chromatography D->E Purify

Caption: Suzuki-Miyaura Coupling Workflow.

Part 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group provides a versatile handle for the synthesis of a wide array of derivatives, most notably esters and amides.

Esterification: Synthesis of Benzoate Esters

Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a classic and cost-effective approach for simple alcohols.[9][10]

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[9]

  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent or in large excess drives the equilibrium towards the formation of the ester.[9]

Experimental Protocol: Fischer Esterification

ReagentMolar Equiv.
This compound1.0
Alcohol (e.g., Methanol or Ethanol)Solvent
Concentrated Sulfuric Acid (H₂SO₄)catalytic

Step-by-Step Procedure:

  • Suspend this compound (1.0 equiv.) in the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography if necessary.

Fischer_Esterification_Workflow A Combine Reactants: Carboxylic Acid in Alcohol B Add Catalyst: Conc. H2SO4 A->B Setup C Heat to Reflux: 4-8h B->C Reaction D Work-up: Neutralize with NaHCO3, Extract C->D Quench E Purification: Column Chromatography (optional) D->E Purify

Caption: Fischer Esterification Workflow.

Amide Bond Formation: Synthesis of Benzamides

Amide bond formation is one of the most important reactions in medicinal chemistry.[11] Carbodiimide-mediated coupling reactions are a common and efficient method for the synthesis of amides from carboxylic acids and amines.[11]

Causality of Experimental Choices:

  • Coupling Agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid.[11]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization.[11]

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction.[11]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

ReagentMolar Equiv.
This compound1.0
Amine1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.5
Solvent (e.g., DCM or DMF)-

Step-by-Step Procedure:

  • Dissolve this compound (1.0 equiv.), the amine (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv.) followed by the portion-wise addition of EDC·HCl (1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow A Combine Reactants: Acid, Amine, HOBt in DCM/DMF B Cool to 0 °C A->B Setup C Add Reagents: DIPEA, EDC.HCl B->C Addition D Reaction: Stir at RT, 12-24h C->D Reaction E Work-up: Aqueous Washes, Extraction D->E Quench F Purification: Column Chromatography E->F Purify

Caption: EDC/HOBt Mediated Amide Coupling Workflow.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The orthogonal reactivity of the iodo and carboxylic acid functionalities allows for a systematic and modular approach to the synthesis of complex molecules with potential applications in drug discovery and materials science. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for 3-Fluoro-5-iodo-4-methylbenzoic acid in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

3-Fluoro-5-iodo-4-methylbenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an iodine atom, a fluorine atom, a methyl group, and a carboxylic acid, offers multiple reaction handles for diversification. The presence of an aryl iodide makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The fluorine atom and the methyl group can significantly influence the electronic and steric properties of the molecule, as well as the pharmacokinetic properties of its derivatives, making this scaffold particularly interesting for drug discovery programs. This guide provides detailed application notes and experimental protocols for the use of this compound in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings. The protocols are designed to be a starting point for researchers, with explanations of the rationale behind the choice of reagents and conditions to facilitate optimization for specific synthetic targets.

The Engine of Modern Synthesis: Understanding Palladium Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[1][4] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[5][6] The cycle can be broadly described in three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[2][5][7] The choice of ligands, base, and solvent is critical for the efficiency and selectivity of these transformations.[5][8][9]

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and substituted styrene derivatives.[3][10][11] The reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3] Aryl iodides are highly reactive substrates for this transformation.

Causality Behind Experimental Choices
  • Catalyst System: The choice of palladium source and ligand is crucial. Pre-catalysts like Pd(PPh₃)₄ or in situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.[12] For challenging couplings, specialized bulky and electron-rich phosphine ligands can enhance catalytic activity.[5][13]

  • Base: The base plays a critical role in activating the organoboron species for transmetalation.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed, often in an aqueous solution to facilitate the reaction.[12][14] The presence of the carboxylic acid on the substrate may necessitate the use of a milder base or a larger excess to neutralize the acidic proton and drive the reaction.

  • Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.[15]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)9012>90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (5:1)1008>95
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF/H₂O (10:1)8516>85

Note: Yields are estimates based on similar transformations and require experimental verification.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene/Water 4:1)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.03 eq.), and the base (2.0-3.0 eq.).[12]

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.[12]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-B(OR)2 + Base) R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

II. Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction typically employs a dual catalytic system of palladium and copper(I).[17] The high reactivity of aryl iodides allows these reactions to often proceed under mild conditions, sometimes even at room temperature.[16][17]

Causality Behind Experimental Choices
  • Dual Catalysis: The palladium catalyst undergoes oxidative addition with the aryl iodide.[17] The copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification, copper-free Sonogashira protocols have been developed. These often require more specialized ligands and reaction conditions.[18]

Data Presentation: Representative Sonogashira Coupling Conditions
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (3)THFRT6>95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NH (4)DMF504>90
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃N (3)Acetonitrile608>85

Note: Yields are estimates based on similar transformations and require experimental verification.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Amine base (e.g., Et₃N, 3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and copper(I) iodide (0.03-0.10 eq.).[17]

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[17]

  • Add the anhydrous, degassed solvent, followed by the amine base (3.0 eq.).

  • Add the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.[16]

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.[17]

  • Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.[17]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[17]

Visualization: Sonogashira Dual Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Alkyne Reductive_Elimination->Product Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Base Base Terminal_Alkyne->Base Cu(I)X Cu(I)X Base->Cu(I)X Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Cu(I)X->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The dual catalytic cycles of the Sonogashira reaction.

III. Heck Reaction: Vinylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for the C-C bond formation between an unsaturated halide and an alkene.[4][19] It is a powerful tool for the synthesis of substituted alkenes and has broad applications in organic synthesis.[20][21]

Causality Behind Experimental Choices
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor.[21][22] It is reduced in situ to the active Pd(0) species. Ligandless conditions or the use of simple phosphine ligands like PPh₃ are often sufficient for reactive aryl iodides.[22]

  • Base: A mild inorganic base like Na₂CO₃ or an organic base such as triethylamine (Et₃N) is used to neutralize the HX generated in the catalytic cycle.[4][22]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate the dissolution of the reagents and promote the reaction.[22]

Data Presentation: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)-Et₃N (2)DMF10012>85
2Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Acetonitrile8016>90
3n-Butyl acrylatePd/C (5)-NaOAc (2)NMP12024>80

Note: Yields are estimates based on similar transformations and require experimental verification.

Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Optional ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Reaction vial or flask

  • Magnetic stirrer and heating source

  • Inert gas supply

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the base (2.0 eq.), and the palladium catalyst (0.02 eq.). If a ligand is used, add it at this stage.[22]

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous solvent, followed by the alkene (1.5 eq.).

  • Heat the mixture to the desired temperature (typically 80-120 °C) with stirring.[22]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent.[22]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired vinylated product.[22]

Visualization: Heck Reaction Experimental Workflow

Heck_Workflow Start Start Reagent_Prep 1. Reagent Preparation (Aryl Iodide, Alkene, Base, Catalyst) Start->Reagent_Prep Reaction_Setup 2. Reaction Setup (Inert Atmosphere, Solvent Addition) Reagent_Prep->Reaction_Setup Heating 3. Heating & Stirring (80-120 °C) Reaction_Setup->Heating Monitoring 4. Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Workup 5. Aqueous Workup (Extraction & Washing) Monitoring->Workup Upon Completion Purification 6. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product End End Product->End

Caption: A typical experimental workflow for the Heck reaction.

Conclusion and Future Directions

This compound is a potent and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Heck couplings offer robust starting points for the synthesis of a diverse array of complex molecules. Researchers are encouraged to optimize the reaction conditions, including catalyst, ligand, base, and solvent, to achieve the best results for their specific substrates. The functional group tolerance of these reactions opens up vast possibilities for the late-stage functionalization of complex intermediates in drug discovery and materials science.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Fluoro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the pharmaceutical industry is particularly profound for the synthesis of biaryl scaffolds, which are prevalent in a multitude of therapeutic agents.[2] This guide focuses on the strategic application of the Suzuki coupling to a specific, high-value building block: 3-Fluoro-5-iodo-4-methylbenzoic acid . The presence of a fluorine atom, a methyl group, and a carboxylic acid moiety on the phenyl ring introduces unique electronic and steric properties, making its derivatives of significant interest in drug discovery for modulating metabolic stability, binding affinity, and pharmacokinetic profiles.

The reactivity of the carbon-iodine bond is significantly higher than that of other aryl halides (I > Br > Cl > F), making this compound an excellent electrophilic partner in Suzuki couplings.[1] This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, strategies for optimization, and troubleshooting advice to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, breaking the carbon-iodine bond.[1] The rate of this step is typically the determining factor for the overall reaction rate.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6] The exact mechanism of transmetalation can vary depending on the reaction conditions.[1]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound294.011.01.0
Arylboronic AcidVaries1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane88.11--
Water (degassed)18.02--

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq) and the arylboronic acid (1.2 eq).

  • Solvent and Base Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the reaction vessel. A typical solvent volume would be 5-10 mL per mmol of the limiting reagent. Add potassium carbonate (2.0 eq).

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water. If the product is hydrophilic, alternative work-up procedures may be necessary, such as filtering through celite to remove the palladium catalyst followed by evaporation of the solvent.[7]

  • Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or preparative High-Performance Liquid Chromatography (HPLC) to afford the desired biaryl product.[8]

Caption: Experimental workflow for the Suzuki coupling protocol.

Process Optimization: Fine-Tuning for Success

The efficiency of the Suzuki coupling can be highly dependent on the choice of catalyst, base, solvent, and temperature.[9][10] Systematic screening of these parameters is often necessary to achieve optimal results.[9]

ParameterCommon VariationsConsiderations
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with various phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos)[5][11]The choice of ligand can significantly impact catalyst activity and stability.[12] For challenging couplings, more advanced catalyst systems may be required.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, Et₃N[1]The strength and solubility of the base are critical.[6] Stronger bases like K₃PO₄ can be effective for less reactive substrates.
Solvent Toluene, THF, DMF, Dioxane/Water, Acetonitrile[13]The solvent system influences the solubility of reagents and the stability of the catalyst.[13] Aprotic polar solvents can sometimes alter the selectivity of the reaction.[13]
Temperature Room Temperature to 120 °CHigher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. Some modern catalyst systems are effective at room temperature.[5]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, incorrect base or solvent, low reaction temperature.Ensure the catalyst is active and handled under inert conditions. Thoroughly degas the reaction mixture. Screen different bases, solvents, and increase the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen, high catalyst loading.Improve degassing procedure. Reduce the amount of palladium catalyst.
Protodeborylation Presence of water or protic solvents, acidic conditions. This can be a significant side reaction for certain boronic acids.[12]Use anhydrous solvents and a non-aqueous workup if necessary. Use a milder base.
Dehalogenation of Aryl Halide Presence of hydride sources (e.g., from solvent or base impurities). This is a common side reaction in palladium-catalyzed couplings.[12]Use high-purity, anhydrous solvents. Screen different bases.
Difficult Purification Residual palladium catalyst, byproducts from side reactions.Filter the reaction mixture through a pad of Celite® or silica gel to remove the catalyst before purification.[7] Optimize reaction conditions to minimize byproduct formation. Consider using scavenger resins.

References

Application Note: A Guide to the Heck Reaction of 3-Fluoro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a pillar of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the palladium-catalyzed Heck reaction with 3-Fluoro-5-iodo-4-methylbenzoic acid. We delve into the critical parameters, substrate-specific considerations, and provide a detailed, optimized protocol for the successful vinylation of this complex aryl iodide. The guide emphasizes mechanistic understanding to empower researchers to troubleshoot and adapt the methodology for their specific synthetic goals.

Introduction: The Strategic Importance of the Heck Reaction

The palladium-catalyzed Mizoroki-Heck reaction is a powerful transformation that couples an unsaturated halide or triflate with an alkene, yielding a substituted alkene.[3] Its discovery, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, revolutionized the synthesis of complex organic molecules, finding extensive application in the pharmaceutical and agrochemical industries.[3][4]

The substrate of interest, this compound, presents a unique synthetic challenge and opportunity. As a polysubstituted aromatic ring, it contains:

  • An aryl iodide , the most reactive halide for the Heck reaction, typically allowing for milder reaction conditions.[5]

  • A combination of electron-withdrawing groups (fluoro, carboxylic acid) and an electron-donating group (methyl).

  • An acidic carboxylic acid moiety , which requires careful consideration of the base and reaction conditions.

This guide will navigate these complexities to provide a robust framework for the successful application of the Heck reaction.

The Heck Reaction: Mechanism and Key Parameters

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] Understanding this mechanism is crucial for rational optimization. The widely accepted cycle involves several key steps: oxidative addition, alkene coordination and migratory insertion, β-hydride elimination, and catalyst regeneration.[2][5]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd2_aryl Aryl-Pd(II)L₂(X) pd0->pd2_aryl Oxidative Addition (Aryl-X) pi_complex Alkene π-Complex pd2_aryl->pi_complex Alkene Coordination alkyl_pd σ-Alkyl-Pd(II) Complex pi_complex->alkyl_pd Migratory Insertion (syn-addition) hydrido_pd Hydrido-Pd(II) Complex alkyl_pd->hydrido_pd β-Hydride Elimination (syn-elimination) hydrido_pd->pd0 Reductive Elimination (+ Base, -HX) prod Substituted Alkene + HX sub Aryl-X + Alkene Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Catalyst vessel Add to Oven-Dried Flask reagents->vessel inert Seal & Purge with N₂/Ar vessel->inert solvent Add Degassed Solvent & Alkene inert->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter off Inorganics cool->filter acidify Acidify Aqueous Layer (pH ~2) filter->acidify extract Extract with EtOAc acidify->extract purify Purify via Column Chromatography extract->purify characterize Characterize Product (¹H NMR, ¹³C NMR, MS) purify->characterize

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Fluoro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of a Multifunctional Building Block

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] The reaction's value is particularly pronounced in the functionalization of complex molecular scaffolds, where mild conditions and high functional group tolerance are paramount.[5]

This document provides a detailed guide to the Sonogashira coupling of 3-Fluoro-5-iodo-4-methylbenzoic acid, a versatile building block in drug discovery. The presence of multiple functional groups—a carboxylic acid, a fluorine atom, an iodine atom, and a methyl group—presents both opportunities and challenges for selective chemical modification. The high reactivity of the carbon-iodine bond in Sonogashira couplings makes it the preferred site for alkynylation, allowing for the strategic introduction of diverse alkynyl moieties while preserving the other functional groups for subsequent transformations.[2][6]

These application notes are designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's mechanics and the rationale behind the experimental design.

Reaction Principle and Mechanistic Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates like this compound.

The Dual Catalytic Cycle

Sonogashira_Mechanism

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) intermediate.[6] Aryl iodides are generally the most reactive halides for this step, allowing for milder reaction conditions.[2]

    • Transmetalation : The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium complex.[8]

    • Reductive Elimination : The diorganopalladium(II) complex undergoes reductive elimination to form the desired alkynylated benzoic acid and regenerate the active Pd(0) catalyst.[7]

  • Copper Cycle :

    • In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate.[7] This species is crucial for the transmetalation step.

The presence of an electron-withdrawing fluorine atom and a carboxylic acid group on the aromatic ring of this compound is expected to enhance the rate of oxidative addition, potentially allowing for lower catalyst loadings and milder reaction temperatures.[9][10]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a robust starting point for the Sonogashira coupling. Optimization may be required for specific terminal alkynes.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
Terminal Alkyne≥98%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)≥99%Strem Chemicals
Copper(I) Iodide (CuI)≥99.5%Acros Organics
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Alfa Aesar
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Saturated aqueous NH₄Cl solutionACS GradeVWR
Ethyl acetateACS GradeEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeJ.T. Baker
Step-by-Step Procedure

Workflow

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Inert Atmosphere : Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[7]

  • Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous THF or DMF (to dissolve the benzoic acid) via syringe. Follow with the addition of the amine base (e.g., triethylamine, 2.0-3.0 eq.).

  • Alkyne Addition : Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

  • Reaction : Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may be applied. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the amine salts. The aqueous layer should be acidified with 1M HCl to protonate the carboxylic acid, followed by extraction with ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Parameter Optimization and Rationale

ParameterRecommended Range/OptionsRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a reliable choice for aryl iodides. For less reactive systems, other phosphine ligands can be explored.
Copper Co-catalyst CuICuI is the most common and effective co-catalyst for generating the copper acetylide.[3]
Base Triethylamine, DIPEAThe base is essential for the deprotonation of the terminal alkyne and to neutralize the HI formed during the reaction.[2] The carboxylic acid moiety of the substrate will also be deprotonated by the amine base.
Solvent THF, DMF, DioxaneThe choice of solvent depends on the solubility of the reactants and the desired reaction temperature. DMF can often accelerate the reaction.
Temperature Room Temperature to 60 °CThe high reactivity of the aryl iodide should allow for mild reaction temperatures.[2] Overheating can lead to side reactions.[11]

Troubleshooting Common Issues

  • Low Yield or No Reaction :

    • Cause : Inactive catalyst, insufficient base, or poor quality of reagents.

    • Solution : Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Increase the amount of base or try a different amine.

  • Formation of Alkyne Homocoupling (Glaser) Product :

    • Cause : Presence of oxygen.

    • Solution : Thoroughly deoxygenate the solvent and maintain a positive pressure of inert gas throughout the reaction. Copper-free Sonogashira protocols can also be considered.[12][13]

  • Difficulty in Purification :

    • Cause : Residual catalyst or byproducts.

    • Solution : A thorough aqueous workup is crucial. Acidifying the aqueous layer ensures the product is in its protonated, more organic-soluble form, aiding extraction.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for introducing molecular diversity at a specific position. The protocol and insights provided herein offer a comprehensive guide for researchers to successfully implement this valuable transformation in their synthetic endeavors, paving the way for the development of novel compounds in medicinal chemistry and materials science.

References

The Strategic Application of 3-Fluoro-5-iodo-4-methylbenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Halogenated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogens, particularly fluorine and iodine, offer a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3-Fluoro-5-iodo-4-methylbenzoic acid stands as a testament to this principle, emerging as a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature—a carboxylic acid for amide bond formation, a fluorine atom for modulating pKa and metabolic stability, and an iodine atom for facile cross-coupling reactions—provides a powerful toolkit for the synthesis of complex therapeutic agents.[1] This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of kinase inhibitors targeting critical oncogenic pathways.

Physicochemical Properties and Strategic Advantages

The utility of this compound in medicinal chemistry is rooted in its distinct physicochemical properties, which are summarized in the table below.

PropertyValueSource
CAS Number 861905-94-4[2]
Molecular Formula C₈H₆FIO₂[2]
Molecular Weight 280.03 g/mol [2]
Appearance Light yellow to pink to light brown powder[3]
Melting Point 140-144 °C[3]

The strategic placement of the fluorine and iodine atoms on the benzene ring is key to this molecule's utility. The electron-withdrawing nature of the fluorine atom can enhance the binding affinity of the final compound to its target protein and improve its metabolic stability. The iodine atom, a versatile halide, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] These reactions are fundamental to modern synthetic chemistry, enabling the construction of complex biaryl and aryl-amine structures that are prevalent in many kinase inhibitors.

Application in Kinase Inhibitor Synthesis: Targeting the RAS-RAF-MEK-ERK Pathway

A prime example of the application of this compound is in the synthesis of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.[1] The MEK kinases (MEK1 and MEK2) are central components of this cascade, and their inhibition has proven to be an effective anti-cancer strategy. The FDA-approved drug Trametinib is a potent and selective allosteric inhibitor of MEK1/2.[1][5] The chemical structure of Trametinib features a 2-fluoro-4-iodoaniline moiety, a key pharmacophore that can be retrosynthetically traced back to this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent elaboration into a key intermediate for the synthesis of Trametinib and related kinase inhibitors.

Protocol 1: Synthesis of this compound

This protocol describes a representative method for the iodination of 3-fluoro-4-methylbenzoic acid.

Workflow for the Synthesis of this compound

start 3-Fluoro-4-methylbenzoic Acid reagents Iodic Acid (HIO₃) Sulfuric Acid (H₂SO₄) Acetic Acid/Acetic Anhydride start->reagents 1. Add reaction Electrophilic Aromatic Iodination reagents->reaction 2. React workup Aqueous Workup (Na₂SO₃) reaction->workup 3. Quench & Purify product This compound workup->product

Caption: A schematic workflow for the synthesis of this compound.

Materials:

  • 3-Fluoro-4-methylbenzoic acid

  • Iodic acid (HIO₃)

  • Concentrated sulfuric acid (98%)

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 3-fluoro-4-methylbenzoic acid (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.

  • Carefully add iodic acid (1.1 equivalents) to the suspension.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise while maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and a solution of sodium sulfite to quench the excess iodine.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 2-Fluoro-4-iodo-5-methylaniline

This protocol outlines the conversion of this compound to the corresponding aniline, a key intermediate for kinase inhibitor synthesis, via a Curtius rearrangement.

Workflow for the Synthesis of 2-Fluoro-4-iodo-5-methylaniline

start 3-Fluoro-5-iodo-4- methylbenzoic Acid step1 Acid Chloride Formation (SOCl₂ or (COCl)₂) start->step1 step2 Azide Formation (NaN₃) step1->step2 step3 Curtius Rearrangement (Heat) step2->step3 step4 Hydrolysis (Acidic or Basic) step3->step4 product 2-Fluoro-4-iodo-5- methylaniline step4->product

Caption: A schematic workflow for the synthesis of 2-Fluoro-4-iodo-5-methylaniline.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Sodium azide (NaN₃)

  • Tert-butanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Organic solvents (e.g., toluene, ethyl acetate, dichloromethane)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Acid Chloride Formation: Convert this compound to its acid chloride by reacting it with an excess of thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane with a catalytic amount of DMF.

  • Azide Formation: Dissolve the crude acid chloride in a suitable solvent (e.g., acetone) and treat it with an aqueous solution of sodium azide at 0 °C. Stir for 1-2 hours.

  • Curtius Rearrangement: Extract the acyl azide into an organic solvent (e.g., toluene). Heat the solution to reflux to induce the Curtius rearrangement to the isocyanate.

  • Carbamate Formation and Hydrolysis: Add tert-butanol to the isocyanate solution and continue to reflux to form the Boc-protected aniline. After cooling, hydrolyze the Boc-carbamate by treatment with aqueous hydrochloric acid to yield the desired 2-Fluoro-4-iodo-5-methylaniline.

  • Workup and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of a Trametinib Analog Intermediate via Buchwald-Hartwig Amination

This protocol details the crucial C-N bond formation step, coupling the synthesized 2-Fluoro-4-iodo-5-methylaniline with a suitable heterocyclic partner.

The RAS-RAF-MEK-ERK Signaling Pathway and the Role of MEK Inhibitors

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Trametinib Trametinib Analog (MEK Inhibitor) Trametinib->MEK Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of a Trametinib analog.

Materials:

  • 2-Fluoro-4-iodo-5-methylaniline (from Protocol 2)

  • A suitable heterocyclic coupling partner (e.g., a chloropyrimidinone derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the heterocyclic coupling partner (1 equivalent), 2-Fluoro-4-iodo-5-methylaniline (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent. Filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and purity.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry, offering a strategic entry point for the synthesis of complex and potent therapeutic agents. Its application in the synthesis of kinase inhibitors, exemplified by the Trametinib case study, highlights its importance in modern drug discovery. The protocols provided herein offer a practical guide for researchers to utilize this valuable scaffold in their own synthetic endeavors. As our understanding of disease biology deepens, the demand for novel, highly functionalized molecules will continue to grow. The strategic use of building blocks like this compound will be instrumental in meeting this challenge and driving the development of the next generation of medicines.

References

Introduction: The Significance of Amide Bond Formation and the Unique Profile of 3-Fluoro-5-iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes and Protocols for Amide Coupling with 3-Fluoro-5-iodo-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is one of the most fundamental and frequently employed transformations in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery.[1][2] The prevalence of the amide functional group in pharmaceuticals and biologically active molecules underscores the necessity for robust and versatile synthetic methodologies. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable carboxylate-ammonium salt and the poor leaving group ability of the hydroxyl group.[3][4] Consequently, a vast array of "coupling reagents" have been developed to activate the carboxylic acid, facilitating its reaction with an amine under mild conditions.[4]

This guide focuses on the amide coupling reactions of This compound , a halogenated aromatic carboxylic acid with significant potential as a building block in the synthesis of novel chemical entities. Its unique substitution pattern—a fluorine atom, an iodine atom, and a methyl group—offers multiple points for further functionalization, making it an attractive scaffold for creating libraries of compounds for screening and lead optimization.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C8H6FIO2[5][6]
Molecular Weight 280.03 g/mol [5][6]
Appearance Light yellow to pink to light brown powder[6][7]
Melting Point 140-144 °C[6]
CAS Number 861905-94-4[6]

The presence of both fluorine and iodine atoms on the aromatic ring can influence the reactivity of the carboxylic acid and may require careful consideration when selecting a coupling strategy. This document provides a detailed examination of two widely used and effective amide coupling protocols, offering insights into their mechanisms, practical execution, and troubleshooting.

Choosing the Right Coupling Reagent: A Comparative Overview

The selection of an appropriate coupling reagent is critical and depends on several factors, including the steric and electronic properties of the substrates, the potential for racemization if chiral centers are present, and the desired reaction conditions.[8] Two of the most common classes of coupling reagents are carbodiimides and uronium/aminium salts.

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8][9] This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. To suppress side reactions and minimize racemization, EDC is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[1][8] The resulting HOBt-ester is more stable and selective.[8] A significant advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[10]

  • Uronium/Aminium Salts (e.g., HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[8][11] It reacts with carboxylic acids in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester.[8][12] This active ester then readily reacts with the amine to yield the desired amide.[8] HATU is known for its high coupling efficiency and fast reaction rates, even with sterically hindered or electron-deficient substrates.[8][11]

The following workflow diagram illustrates the general process of amide coupling.

G Reactants Carboxylic Acid & Amine Activation Carboxylic Acid Activation Reactants->Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Reaction Amide Bond Formation Activation->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for amide coupling reactions.

Experimental Protocols

Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound may cause skin, eye, and respiratory irritation.[5]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and widely used method for amide bond formation. The use of HOBt as an additive helps to minimize side reactions and potential racemization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1-1.3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) or 10% aqueous citric acid solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.0-1.2 equiv), and HOBt (1.1-1.3 equiv).

  • Solvent Addition: Dissolve the solids in anhydrous DCM or DMF (a typical concentration is 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 equiv) dropwise to the stirred solution.

  • EDC Addition: Add EDC·HCl (1.2-1.5 equiv) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Quenching and Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl or 10% citric acid solution, saturated NaHCO₃ solution, and brine.[10][13] This series of washes removes excess base, unreacted starting materials, and water-soluble byproducts.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly effective for challenging couplings, including those involving sterically hindered or electron-deficient amines or carboxylic acids.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.1-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or water

  • Ethyl acetate

  • 5% aqueous lithium chloride (LiCl) solution (if using DMF)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add this compound (1.0 equiv) and dissolve it in anhydrous DMF or DCM.

  • Reagent Addition: Add HATU (1.1-1.5 equiv) and DIPEA (2.0-3.0 equiv) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[15]

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture, either neat or as a solution in a small amount of the reaction solvent.

  • Reaction: Stir the reaction at room temperature for 1-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Workup:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[15]

    • Dilute the mixture with ethyl acetate.

    • If DMF was used as the solvent, wash the organic layer with a 5% aqueous LiCl solution to remove residual DMF, followed by a brine wash.[13] If DCM was used, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting Common Issues in Amide Coupling Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.[15] - Deactivation of the amine via protonation.[15] - Presence of water leading to hydrolysis of the activated intermediate.[15] - Steric hindrance.[15]- Ensure all reagents are fresh and anhydrous. - Increase the equivalents of the coupling reagent and/or base. - For sterically hindered substrates, consider using a more potent coupling reagent like HATU or switching to a two-step procedure involving the formation of an acid chloride.[16]
Epimerization/Racemization - Use of a strong base or elevated temperatures.- Use a milder base such as DIPEA. - Run the reaction at a lower temperature (e.g., 0 °C). - Ensure an additive like HOBt is used with carbodiimide-based couplings.[15]
Formation of Side Products - Reaction of the amine with the coupling reagent. - Dimerization of the carboxylic acid.- Ensure the correct order of addition of reagents (pre-activation of the carboxylic acid before adding the amine can be beneficial). - Use a slight excess of the amine.
Difficult Purification - Incomplete removal of the urea byproduct (from carbodiimide reagents). - Residual DMF.- For EDC, ensure thorough aqueous washes as the urea byproduct is water-soluble.[10] - When using DMF, wash the organic layer with a 5% LiCl solution.[13]

Conclusion

The successful synthesis of amides from this compound can be reliably achieved using standard coupling protocols such as those employing EDC/HOBt or HATU. The choice between these methods will depend on the specific amine being used and the desired reaction conditions. Careful attention to anhydrous conditions, stoichiometry, and appropriate workup procedures are key to obtaining high yields of the desired amide product. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers engaged in the synthesis of novel molecules derived from this versatile building block.

References

large-scale synthesis of 3-Fluoro-5-iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 3-Fluoro-5-iodo-4-methylbenzoic Acid

Introduction

This compound (CAS No. 861905-94-4) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring fluorine, iodine, a methyl group, and a carboxylic acid, provides significant synthetic versatility, particularly for constructing carbon-carbon and carbon-heteroatom bonds through modern cross-coupling reactions.[1][3]

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The described methodology is centered around a Sandmeyer-type reaction, a reliable and well-established transformation in aromatic chemistry.[4] The procedure begins with the diazotization of the corresponding aromatic amine precursor, 3-Amino-5-fluoro-4-methylbenzoic acid, followed by displacement of the diazonium group with iodide. This guide is intended for researchers, scientists, and process chemists, offering field-proven insights into experimental choices, safety protocols, and scale-up considerations to ensure a safe, efficient, and reproducible synthesis.

Overall Synthetic Workflow

The synthesis proceeds in two primary stages executed in a one-pot fashion: (1) the diazotization of the starting aniline derivative and (2) the subsequent iodination to yield the final product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Purification A 3-Amino-5-fluoro-4-methylbenzoic acid B Aryl Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄  0-5 °C C This compound B->C  KI, H₂O  Warm to RT, then heat D Crude Product C->D  Work-up & Isolation E Pure Product (>99% Purity) D->E  Recrystallization

Caption: High-level workflow for the synthesis of this compound.

Safety and Hazard Management

The large-scale execution of this synthesis requires stringent adherence to safety protocols, primarily due to the formation of an aryl diazonium salt intermediate.

  • Diazonium Salt Hazards : Aryl diazonium salts are notoriously unstable, especially in solid, dry form, and can be sensitive to heat, shock, and friction, leading to violent decomposition.[5] For this reason, the diazonium salt is generated in situ and consumed immediately without isolation. Key safety rules include:

    • Strict Temperature Control : The reaction temperature must be maintained below 5 °C during diazotization to prevent decomposition and hazardous pressure buildup from nitrogen gas evolution.[5]

    • Stoichiometric Reagents : Use only a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions and instability.[5]

    • Check for Nitrous Acid : Before proceeding to the next step, test for residual nitrous acid using starch-iodide paper and neutralize any excess with a quenching agent like urea or sulfamic acid.[5]

    • Proper Venting : The reaction vessel must be equipped with adequate venting to safely release nitrogen gas produced during both the formation and subsequent reaction of the diazonium salt.[5]

  • Iodine and Reagent Handling :

    • Iodine and potassium iodide can be harmful. Handle these chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8]

    • Sulfuric acid is highly corrosive. Always add acid to water, not the other way around, to manage the exothermic dissolution.

  • Emergency Preparedness : Ensure an appropriate quenching agent (e.g., sodium thiosulfate for iodine, sodium bicarbonate for acid) and spill kits are readily available. An ice bath should be on standby to provide emergency cooling if an exotherm is detected.

Materials and Equipment

MaterialGradeSupplier ExampleNotes
3-Amino-5-fluoro-4-methylbenzoic acid>98%CommercialStarting material.
Sulfuric Acid (H₂SO₄)Concentrated (98%)CommercialUsed as the acidic medium for diazotization.
Sodium Nitrite (NaNO₂)ACS ReagentCommercialDiazotizing agent. Prepare a fresh aqueous solution before use.
Potassium Iodide (KI)ACS ReagentCommercialIodide source.
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentCommercialFor quenching excess iodine during work-up.
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Isopropanol (IPA)ACS GradeCommercialRecrystallization solvent.
Brine (Saturated NaCl solution)-Lab-preparedUsed during extraction wash steps.
Starch-Iodide Paper-CommercialFor testing for the presence of nitrous acid.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercialDrying agent.

Equipment :

  • Jacketed glass reactor (e.g., 20 L) with overhead mechanical stirring, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber.

  • Circulating chiller/heater for precise temperature control of the reactor jacket.

  • Large filtration funnel (Büchner or Nutsche filter).

  • Vacuum oven for drying the final product.

Detailed Synthesis Protocol

This protocol is designed for a ~1 kg scale. Adjustments may be necessary based on specific equipment and batch size.

Part 1: Diazotization
  • Reactor Setup : Charge the jacketed reactor with deionized water (5.0 L). Begin stirring and cool the water to 0-5 °C using the circulating chiller.

  • Acid Addition : Slowly and carefully add concentrated sulfuric acid (550 mL, ~10.1 mol) to the cold water. Causality : This creates the acidic aqueous medium required for the reaction. Adding acid to water is critical to safely dissipate the heat of dilution.

  • Addition of Starting Material : Once the acid solution has cooled back to 0-5 °C, add 3-Amino-5-fluoro-4-methylbenzoic acid (1.00 kg, 5.46 mol) portion-wise, ensuring the temperature remains below 10 °C. Stir until a fine slurry is formed.

  • Nitrite Solution Preparation : In a separate beaker, dissolve sodium nitrite (381 g, 5.52 mol, 1.01 eq) in deionized water (1.5 L). Cool this solution in an ice bath.

  • Diazotization Reaction : Add the cold sodium nitrite solution dropwise to the reactor slurry over 2-3 hours via the dropping funnel. Critical Control Point : The internal temperature must be maintained at 0-5 °C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.

  • Reaction Monitoring : After the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes. Test for completion of diazotization by taking a small aliquot of the reaction mixture and adding it to a solution of R-salt; the immediate formation of a deep red color indicates the presence of the diazonium salt.

  • Quenching Excess Nitrite : Check for excess nitrous acid by dipping starch-iodide paper into the solution; an immediate blue-black color indicates its presence. If positive, add a small amount of urea or sulfamic acid portion-wise until the test is negative. Causality : This prevents unwanted side reactions in the next step.

Part 2: Iodination
  • Iodide Solution Preparation : In a separate large vessel, dissolve potassium iodide (1.36 kg, 8.19 mol, 1.5 eq) in deionized water (3.0 L).

  • Addition of Diazonium Salt : Slowly add the cold diazonium salt solution from the reactor to the potassium iodide solution over 1-2 hours with vigorous stirring. Causality : This step initiates the Sandmeyer-type reaction. A controlled addition is necessary to manage the evolution of nitrogen gas and any potential exotherm. The reaction does not require a copper catalyst, which is a common feature for iodinations via diazonium salts.[4]

  • Reaction Progression : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours. A dark-colored solid should precipitate.

  • Driving to Completion : Gently heat the reaction mixture to 50-60 °C and hold for 1 hour to ensure the complete decomposition of any remaining diazonium salt and full product formation. Cool the mixture back to room temperature.

Part 3: Work-up and Purification
  • Isolation : Filter the crude solid product using a Büchner or Nutsche filter. Wash the filter cake thoroughly with cold deionized water (2 x 2 L).

  • Quenching Iodine : Create a slurry of the crude solid in a 10% aqueous solution of sodium thiosulfate (~5 L). Stir for 30 minutes. The dark color should fade as excess iodine is reduced to colorless iodide.

  • Final Isolation : Filter the solid again, and wash with deionized water (3 x 2 L) until the washings are neutral (pH ~7).

  • Recrystallization : Transfer the damp solid to a clean reactor. Add isopropanol (approximately 5-7 L per kg of crude solid). Heat the mixture to reflux until all the solid dissolves. If needed, perform a hot filtration to remove any insoluble impurities.

  • Crystallization : Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for at least 4 hours to maximize crystal formation.

  • Drying : Filter the purified, crystalline product. Wash the cake with a small amount of cold isopropanol. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Data and Characterization

ParameterValue
Starting Material1.00 kg (5.46 mol)
Sodium Nitrite381 g (5.52 mol)
Potassium Iodide1.36 kg (8.19 mol)
Diazotization Temperature0-5 °C
Iodination TemperatureRT, then 50-60 °C
Expected Yield1.2 - 1.4 kg (78-91%)
Final Product Properties
AppearanceLight yellow to pink to light brown powder[9][10]
Molecular FormulaC₈H₆FIO₂[2]
Molecular Weight280.03 g/mol [2]
Melting Point140-144 °C[9]
Purity (HPLC)>99.0%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield1. Incomplete diazotization. 2. Decomposition of diazonium salt (temp too high). 3. Product loss during recrystallization.1. Ensure stoichiometric NaNO₂ and sufficient reaction time. 2. Maintain strict temperature control (<5 °C). 3. Minimize solvent volume; ensure adequate cooling time.
Dark, Oily Product After Work-upPresence of excess elemental iodine or other impurities.Ensure thorough washing with sodium thiosulfate solution. Consider a charcoal treatment during hot filtration step of recrystallization.
Diazotization Reaction Fails to Initiate1. Acid concentration is too low. 2. Poor quality of sodium nitrite.1. Verify the concentration and amount of sulfuric acid used. 2. Use a fresh, unopened container of sodium nitrite.
Foaming / Rapid Gas Evolution during IodinationAddition of diazonium salt is too fast.Reduce the addition rate immediately. Ensure the reaction vessel has sufficient headspace. Have an anti-foaming agent on standby if this is a known issue.

References

3-Fluoro-5-iodo-4-methylbenzoic Acid: A Strategic Building Block for Advanced Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Halogenated Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the deliberate incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine and iodine, in particular, offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorine, with its high electronegativity and small van der Waals radius, can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups to improve cell membrane permeability.[1][2][3] Conversely, the larger and more polarizable iodine atom serves as a versatile synthetic handle, primarily enabling the construction of complex molecular architectures through a variety of palladium-catalyzed cross-coupling reactions.[4][5]

This guide focuses on the multifaceted utility of 3-fluoro-5-iodo-4-methylbenzoic acid , a trifunctional building block that synergistically combines these advantages. Its structure presents three distinct points for chemical modification: a carboxylic acid for amide bond formation, a fluorine atom for metabolic stability and target interaction, and an iodine atom for carbon-carbon and carbon-heteroatom bond formation. These features make it an exceptionally valuable precursor for the synthesis of a wide range of APIs, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][6] The benzamide moiety, readily accessible from the carboxylic acid, is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, effectively inhibiting the PARP enzyme.[6]

This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of advanced intermediates for drug discovery, with a particular focus on the construction of pharmacophores relevant to PARP inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 861905-94-4[3][7]
Molecular Formula C₈H₆FIO₂[7]
Molecular Weight 280.03 g/mol [7]
Appearance Light yellow to pink to light brown powder[3][8]
Melting Point 140-144 °C[3][8]
IUPAC Name This compound[7]
SMILES CC1=C(C=C(C=C1I)C(=O)O)F[7]

Safety and Handling:

This compound is classified as an irritant.[7] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Core Synthetic Methodologies: A Gateway to Diverse Pharmacophores

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The following sections provide detailed, field-tested protocols for key transformations that unlock its potential as a premier building block for API synthesis.

Amide Bond Formation: Constructing the Benzamide Core

The formation of an amide bond is often the initial and most critical step in utilizing this building block for the synthesis of PARP inhibitors and other benzamide-containing APIs. The protocol below details a robust and widely applicable carbodiimide-mediated coupling reaction.

Rationale for Experimental Choices: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a classic and highly effective method for amide bond formation.[9] EDC activates the carboxylic acid, while HOBt acts as a racemization suppressant and improves reaction efficiency by forming an active ester intermediate, which is less prone to side reactions.[10] Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the HCl salt of EDC and the proton generated during the reaction. Anhydrous solvents are critical to prevent the hydrolysis of the activated carboxylic acid intermediate.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

  • Materials:

    • This compound

    • Amine of interest (e.g., Piperazine derivative, 1.1 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equivalents)

    • 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

    • Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.1 M). If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.

    • Add the amine (1.1 equivalents) and HOBt (1.2 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add DIPEA (2.5 equivalents), followed by the portion-wise addition of EDC·HCl (1.2 equivalents).

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Dissolve Acid, Amine, HOBt in Anhydrous DCM cool Cool to 0 °C start->cool add_reagents Add DIPEA & EDC·HCl cool->add_reagents stir Stir at RT for 12-24h add_reagents->stir workup Aqueous Work-up stir->workup Monitor by TLC/LC-MS purify Column Chromatography workup->purify end_node Pure Amide Product purify->end_node

Workflow for EDC/HOBt mediated amide synthesis.
Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

The presence of the iodine atom makes the 3-fluoro-5-iodo-4-methylbenzoyl scaffold an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in building the molecular complexity required for potent and selective APIs.

General Mechanistic Principle: The catalytic cycles of these reactions generally involve three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex to form a Pd(II) species, (2) Transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and (3) Reductive Elimination to form the desired product and regenerate the Pd(0) catalyst.[7][11]

Palladium_Catalytic_Cycle pd0 Pd(0)L_n pd2_intermediate Ar-Pd(II)-I(L_n) pd0->pd2_intermediate Oxidative Addition oxidative_addition Oxidative Addition coupled_intermediate Ar-Pd(II)-R(L_n) pd2_intermediate->coupled_intermediate Transmetalation/ Coordination transmetalation Transmetalation / Amine Coordination coupled_intermediate->pd0 product Ar-R coupled_intermediate->product Reductive Elimination reductive_elimination Reductive Elimination aryl_halide Ar-I coupling_partner R-M / R₂NH

Generalized Palladium Cross-Coupling Catalytic Cycle.

a) Suzuki-Miyaura Coupling for Biaryl Synthesis

This reaction is a powerful method for forming C(sp²)-C(sp²) bonds, essential for creating biaryl structures prevalent in many pharmaceuticals.

  • Detailed Protocol:

    • In an oven-dried Schlenk flask, combine the 3-fluoro-5-iodo-4-methylbenzamide derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (3-5 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the residue by flash column chromatography.

b) Sonogashira Coupling for Alkynyl Moiety Introduction

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, introducing a linear, rigid linker into a molecule which can be valuable for probing binding pockets.

  • Detailed Protocol:

    • To a dry Schlenk flask, add the 3-fluoro-5-iodo-4-methylbenzamide derivative (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

    • Evacuate and backfill the flask with an inert gas.

    • Add an anhydrous amine base/solvent, such as triethylamine (Et₃N) or a mixture of THF and Et₃N.

    • Add the terminal alkyne (1.2-1.5 eq) dropwise via syringe.

    • Stir the reaction at room temperature to 60 °C until completion. The reaction is often rapid for aryl iodides.[12]

    • Work-up: Concentrate the reaction mixture, then re-dissolve in an organic solvent like ethyl acetate. Wash with aqueous NH₄Cl to remove the copper catalyst, followed by water and brine.

    • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

c) Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for constructing arylamine bonds, which are key components of numerous APIs.

  • Detailed Protocol:

    • In a glovebox, charge an oven-dried Schlenk tube with the 3-fluoro-5-iodo-4-methylbenzamide derivative (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq).[13]

    • Add the amine to be coupled (1.2 eq).

    • Add anhydrous, degassed toluene or dioxane as the solvent.

    • Seal the tube and heat the reaction mixture in a preheated oil bath to 80-110 °C.

    • Monitor the reaction until the starting material is consumed.

    • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium black. Partition the filtrate between ethyl acetate and water.

    • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Application Showcase: A Synthetic Route to a PARP Inhibitor Core Structure

To illustrate the practical application of the aforementioned protocols, this section outlines a hypothetical, yet chemically sound, synthetic pathway to a key pharmacophore for a PARP inhibitor, starting from this compound. This example demonstrates how the distinct functionalities of the building block can be sequentially exploited to rapidly build molecular complexity.

PARP_Inhibitor_Synthesis start 3-Fluoro-5-iodo- 4-methylbenzoic Acid intermediate1 Amide Intermediate (Benzamide Core) start->intermediate1 Amide Coupling step1_reagents Piperazine, EDC, HOBt, DIPEA in DCM final_product Biaryl Benzamide (PARP Inhibitor Core) intermediate1->final_product Suzuki Coupling step2_reagents Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃ in Dioxane/H₂O

Synthetic pathway to a PARP inhibitor core structure.

Step 1: Amide Coupling to Install the Piperazine Moiety

Following the detailed EDC/HOBt Mediated Amide Coupling protocol described previously, this compound is reacted with a suitable piperazine derivative (a common feature in many PARP inhibitors like Olaparib). This efficiently forms the critical benzamide pharmacophore.

Step 2: Suzuki Coupling to Introduce the Biaryl System

Using the resulting amide from Step 1 as the substrate, a Suzuki-Miyaura Coupling is performed. By reacting the aryl iodide with an appropriate arylboronic acid (e.g., a substituted phenylboronic acid), a biaryl system is constructed. This biaryl motif is often crucial for extending into other binding pockets of the target enzyme, enhancing potency and selectivity.

This two-step sequence effectively demonstrates the power of this compound as a scaffold, allowing for the rapid and modular synthesis of complex molecules with desirable features for drug development.

Conclusion

This compound is a highly functionalized and versatile building block that offers significant advantages for the synthesis of advanced APIs. The strategic placement of fluorine, iodine, and a carboxylic acid on the aromatic ring provides a powerful platform for medicinal chemists to fine-tune molecular properties and construct complex architectures. The protocols detailed in this guide for amide bond formation and palladium-catalyzed cross-coupling reactions serve as a robust starting point for researchers and drug development professionals. By leveraging the unique reactivity of this scaffold, the path to novel and effective therapeutics, particularly in the realm of targeted cancer therapies like PARP inhibitors, can be significantly streamlined and enhanced.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-iodo-4-methylbenzoic acid (CAS No. 861905-94-4).[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate.[1][4] Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges commonly encountered during its synthesis.

Introduction to the Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][4] Its trifunctionalized aromatic ring offers multiple points for chemical modification, making it a valuable precursor for complex molecules. The synthesis of this compound, however, can present several challenges related to regioselectivity, reaction conditions, and product purification. This guide provides practical solutions to these common issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield of Iodination

Question: I am attempting to iodinate 3-fluoro-4-methylbenzoic acid to obtain the desired product, but I am consistently getting low yields. What are the likely causes and how can I improve the yield?

Answer: Low yields in the iodination of 3-fluoro-4-methylbenzoic acid can stem from several factors, primarily related to the choice of iodinating agent, reaction conditions, and steric hindrance.

  • Causality of Experimental Choices: The electron-donating methyl group and the electron-withdrawing fluorine and carboxylic acid groups create a complex electronic environment on the aromatic ring. The iodine needs to be directed specifically to the C5 position, which is sterically hindered by the adjacent methyl group and electronically influenced by both the fluorine and carboxylic acid groups.

  • Troubleshooting Steps:

    • Choice of Iodinating Agent: Standard electrophilic iodination reagents like molecular iodine (I₂) may not be reactive enough. Consider using a more potent iodinating agent such as N-iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoroacetic acid (TFA) or a Lewis acid.

    • Directed ortho-Metalation (DoM): A more regioselective approach is directed ortho-metalation.[5][6][7] The carboxylic acid group can direct lithiation to the ortho position (C5) using a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures.[5][8] The resulting aryllithium intermediate can then be quenched with an iodine source (e.g., I₂).

    • Reaction Conditions: For electrophilic iodination, ensure anhydrous conditions, as water can deactivate the catalyst and react with the iodinating agent. For DoM, strict anhydrous and anaerobic conditions at low temperatures (e.g., -78 °C) are crucial to prevent side reactions.[8]

Issue 2: Formation of Multiple Isomers

Question: During the synthesis, I am observing the formation of multiple iodinated isomers, making purification difficult. How can I improve the regioselectivity of the reaction?

Answer: The formation of multiple isomers is a common challenge in the synthesis of polysubstituted aromatic compounds. Improving regioselectivity requires careful consideration of the directing effects of the substituents.

  • Causality of Experimental Choices: The fluorine atom is an ortho, para-director, while the carboxylic acid and methyl groups are also directing. This can lead to iodination at positions other than the desired C5.

  • Troubleshooting Steps:

    • Leverage the Directing Group: As mentioned in the previous point, Directed ortho-Metalation (DoM) is a powerful technique to achieve high regioselectivity.[5][6][7] The carboxylic acid group is a stronger directing group for lithiation than the fluorine or methyl groups, favoring metalation at the C5 position.

    • Use of a Sandmeyer-type Reaction: An alternative synthetic route that ensures high regioselectivity involves starting from 3-amino-5-fluoro-4-methylbenzoic acid. The amino group can be introduced via nitration followed by reduction. The amino group can then be converted to a diazonium salt, which is subsequently displaced by iodide in a Sandmeyer or Sandmeyer-type reaction.[9][10][11][12] This multi-step approach provides excellent control over the position of iodination.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product, this compound, from starting materials and byproducts. What purification strategies are most effective?

Answer: Purification challenges often arise from the similar polarities of the desired product and impurities.

  • Causality of Experimental Choices: The starting material, 3-fluoro-4-methylbenzoic acid, and the desired product have similar functional groups and are both carboxylic acids, leading to comparable solubility and chromatographic behavior.

  • Troubleshooting Steps:

    • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The benzoic acid derivatives will be deprotonated and move into the aqueous layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified product, which can be collected by filtration.

    • Recrystallization: If acid-base extraction is insufficient, recrystallization can be an effective technique. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Consider solvent mixtures like ethanol/water or toluene.

    • Column Chromatography: If isomers are present, column chromatography on silica gel may be necessary. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid (to keep the carboxylic acid protonated and reduce tailing) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and regioselective route involves a multi-step synthesis starting from 3-fluoro-4-methylbenzoic acid. A potential pathway is the nitration of the starting material, followed by reduction of the nitro group to an amine. The resulting 3-amino-5-fluoro-4-methylbenzoic acid can then undergo a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by an iodide.[9][10][11][12]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several safety precautions are essential:

  • Handling of Reagents: Strong acids (e.g., sulfuric acid, nitric acid), strong bases (e.g., n-butyllithium), and corrosive reagents should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. They should be prepared and used in situ at low temperatures (0-5 °C) and not allowed to warm up or be stored.

  • Anhydrous and Inert Conditions: Reactions involving organolithium reagents require strict anhydrous and inert atmosphere (e.g., nitrogen or argon) conditions to prevent quenching by moisture and oxygen.

Q3: How can I confirm the identity and purity of the final product?

A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the aromatic protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the presence of iodine.

  • Melting Point: A sharp melting point range close to the literature value (around 140-144 °C) is a good indicator of purity.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product by separating it from any remaining impurities.

Experimental Protocols

Protocol 1: Iodination via Directed ortho-Metalation
  • Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 3-fluoro-4-methylbenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour.

  • Iodination: Add a solution of iodine (I₂) (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Sandmeyer Reaction

This is a multi-step process. The final Sandmeyer step is detailed below, assuming the synthesis of 3-amino-5-fluoro-4-methylbenzoic acid has been completed.

  • Diazotization: Dissolve 3-amino-5-fluoro-4-methylbenzoic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid at 0 °C. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product as described in Protocol 1.

Visualizing the Synthetic Pathways

Directed ortho-Metalation Pathway

DoM_Pathway 3-Fluoro-4-methylbenzoic Acid 3-Fluoro-4-methylbenzoic Acid Lithiation Lithiation 3-Fluoro-4-methylbenzoic Acid->Lithiation LDA, THF, -78°C Aryllithium Intermediate Aryllithium Intermediate Lithiation->Aryllithium Intermediate Iodination Iodination Aryllithium Intermediate->Iodination I₂ This compound This compound Iodination->this compound

Caption: Directed ortho-metalation for regioselective iodination.

Sandmeyer Reaction Pathway

Sandmeyer_Pathway 3-Fluoro-4-methylbenzoic Acid 3-Fluoro-4-methylbenzoic Acid Nitration Nitration 3-Fluoro-4-methylbenzoic Acid->Nitration HNO₃, H₂SO₄ 3-Fluoro-5-nitro-4-methylbenzoic Acid 3-Fluoro-5-nitro-4-methylbenzoic Acid Nitration->3-Fluoro-5-nitro-4-methylbenzoic Acid Reduction Reduction 3-Fluoro-5-nitro-4-methylbenzoic Acid->Reduction e.g., H₂, Pd/C 3-Amino-5-fluoro-4-methylbenzoic Acid 3-Amino-5-fluoro-4-methylbenzoic Acid Reduction->3-Amino-5-fluoro-4-methylbenzoic Acid Diazotization Diazotization 3-Amino-5-fluoro-4-methylbenzoic Acid->Diazotization NaNO₂, HCl, 0°C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Iodide Displacement Iodide Displacement Diazonium Salt->Iodide Displacement KI This compound This compound Iodide Displacement->this compound

References

Technical Support Center: Purification of 3-Fluoro-5-iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-5-iodo-4-methylbenzoic acid (CAS No. 861905-94-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude this compound?

A1: The initial and most straightforward purification step for most solid organic compounds, including substituted benzoic acids, is typically an acid-base extraction. This method is highly effective at removing neutral and basic impurities. The process involves dissolving the crude material in an organic solvent and extracting the acidic product into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer, containing the sodium salt of your benzoic acid, is then washed with an organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration.[1][2]

Q2: How do I choose the best purification method for my specific needs?

A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. For this compound, a multi-step approach is often necessary. After an initial acid-base extraction, recrystallization is the most common and cost-effective method for further purification.[3][4] If recrystallization fails to remove closely related impurities, column chromatography is a more powerful technique for achieving high purity.[5][6]

Purification Strategy Workflow

Purification_Workflow start Crude this compound acid_base Acid-Base Extraction start->acid_base assess_purity1 Assess Purity (TLC, NMR, HPLC) acid_base->assess_purity1 recrystallization Recrystallization assess_purity1->recrystallization Impurities Present pure_product Pure Product assess_purity1->pure_product Purity Sufficient assess_purity2 Assess Purity recrystallization->assess_purity2 chromatography Column Chromatography assess_purity2->chromatography Impurities Remain assess_purity2->pure_product Purity Sufficient assess_purity3 Assess Purity & Characterize chromatography->assess_purity3 assess_purity3->pure_product

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Recrystallization Troubleshooting

Q3: I've tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.[7] To resolve this, try the following:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to dilute the solution. Allow it to cool slowly.[8]

  • Slower Cooling: Rapid cooling can promote oiling. Ensure the solution cools to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[7][9]

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added until turbidity is observed, can often promote crystallization.

Q4: My compound won't crystallize from the solution, even after cooling. What are the next steps?

A4: A supersaturated solution may require nucleation to initiate crystallization.[8] Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.[10]

  • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[10]

  • Reduce Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[8]

Column Chromatography Troubleshooting

Q5: My compound is not separating from an impurity on the silica gel column. What can I do to improve the separation?

A5: Co-elution of compounds with similar polarities can be challenging. To improve separation:

  • Optimize the Eluent System: The polarity of the mobile phase is critical. If your compounds are eluting too quickly, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If they are sticking to the column, increase the polarity. For aromatic acids, adding a small amount of acetic or formic acid to the eluent can improve peak shape and resolution by suppressing the ionization of the carboxylic acid.[11]

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18 silica) is an excellent alternative for separating aromatic acids.[12][13]

  • Change the Organic Solvent Family: If you are using a standard hexane/ethyl acetate system, consider switching to a different solvent system like dichloromethane/methanol. Sometimes, changing the nature of the solvent interactions can significantly alter selectivity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify solid this compound by leveraging its differential solubility in a hot versus cold solvent.

Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at room temperature. A preliminary solvent screen is recommended.

Potential Solvents for Screening Rationale
TolueneAromatic compounds often have good solubility in hot toluene.
Ethanol/WaterA common mixed solvent system for polar organic compounds.
Acetic Acid/WaterAcetic acid can aid in dissolving the carboxylic acid.
Heptane/Ethyl AcetateA less polar option if non-polar impurities are present.

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

Objective: To achieve high-purity this compound by separating it from closely related impurities using silica gel chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate with 0.5% Acetic Acid)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle into a uniform bed, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can use a gradient elution by gradually increasing the polarity of the mobile phase to elute more polar compounds.[5]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

preventing deiodination in reactions with 3-Fluoro-5-iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-5-iodo-4-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Unwanted deiodination is a frequent challenge with highly reactive aryl iodides, leading to yield loss and complex purification. This document addresses this issue head-on.

Part 1: Core Principles & Initial Diagnosis

The C–I bond is the weakest of the carbon-halogen bonds, making it highly reactive and an excellent handle for cross-coupling reactions.[1][2][3][4] However, this high reactivity is a double-edged sword, as it also makes the substrate susceptible to premature cleavage, resulting in the undesired deiodinated byproduct, 3-fluoro-4-methylbenzoic acid.

This premature cleavage, or deiodination, primarily occurs through two pathways in palladium-catalyzed reactions:

  • Proto-deiodination: This is the most common mechanism. It involves the reaction of your aryl-palladium(II) intermediate with a palladium-hydride (Pd-H) species.[5] This Pd-H species can be generated from side reactions involving the base, solvent (especially protic ones like alcohols or water), or even additives.

  • Reductive Dehalogenation: This involves the direct reduction of the C-I bond, sometimes facilitated by the Pd(0) catalyst itself or other reducing agents present in the reaction mixture. This is often exacerbated by high temperatures.

Use the following decision tree to begin diagnosing the potential source of deiodination in your experiment.

G Diagram 1: Deiodination Troubleshooting Workflow start Deiodination Observed? q_base Using strong or protic base? (e.g., NaOH, NaOEt, t-BuOK) start->q_base Yes q_temp High Reaction Temp? (> 100 °C) q_base->q_temp No sol_base Switch to weaker, non-coordinating base (e.g., K3PO4, Cs2CO3, K2CO3) q_base->sol_base Yes q_solvent Solvent anhydrous & degassed? q_temp->q_solvent No sol_temp Reduce temperature; run a temperature screen (e.g., 60-80 °C) q_temp->sol_temp Yes q_ligand Using simple ligands? (e.g., PPh3) q_solvent->q_ligand Yes sol_solvent Use anhydrous, degassed aprotic solvent (e.g., Dioxane, Toluene, CPME) q_solvent->sol_solvent No sol_ligand Use bulky, electron-rich ligand (e.g., Buchwald ligands like SPhos, XPhos) q_ligand->sol_ligand Yes G Diagram 2: Catalytic Cycle vs. Proto-deiodination Side Reaction pd0 L₂Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-I pd_intermediate Ar-Pd(II)-I (L₂) oxidative_add->pd_intermediate transmetalation Transmetalation (+ R-M) pd_intermediate->transmetalation proto_deiodination Proto-deiodination pd_intermediate->proto_deiodination pd_coupled Ar-Pd(II)-R (L₂) transmetalation->pd_coupled reductive_elim Reductive Elimination pd_coupled->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Desired Product) reductive_elim->product pd_hydride_source Base / H₂O / Solvent pd_hydride L₂Pd(II)-H pd_hydride_source->pd_hydride Forms pd_hydride->proto_deiodination side_product Ar-H (Deiodinated Byproduct) proto_deiodination->side_product

References

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-5-iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-iodo-4-methylbenzoic acid (CAS: 861905-94-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and purity. As a critical building block in the pharmaceutical and agrochemical industries, mastering its synthesis is essential for robust and scalable production.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of this compound.

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most prevalent and generally reliable method is the direct electrophilic aromatic substitution (SEAr) on the precursor, 3-Fluoro-4-methylbenzoic acid.[1][2][3] This involves an iodination reaction where an electrophilic iodine species is generated in situ to substitute a hydrogen atom on the aromatic ring. The choice of iodinating agent and catalyst is critical for achieving high yield and regioselectivity.

Q2: Why is an acid catalyst required when using N-Iodosuccinimide (NIS) for this iodination?

The benzoic acid starting material contains two electron-donating groups (fluoro, methyl) and one strongly electron-withdrawing, deactivating group (carboxylic acid).[4] While NIS is an effective source of electrophilic iodine, its reactivity is often insufficient to overcome the deactivating effect of the carboxyl group under neutral conditions. An acid catalyst, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), protonates NIS, significantly increasing its electrophilicity and generating a more potent iodinating agent capable of reacting efficiently with the deactivated ring.[5][6]

Q3: What factors govern the regioselectivity of the iodination to yield the desired 5-iodo isomer?

Regioselectivity is determined by the cumulative directing effects of the three substituents on the aromatic ring:

  • -CH₃ (at C4): A moderately activating, ortho-, para- director.

  • -F (at C3): A deactivating but ortho-, para- director.

  • -COOH (at C1): A strongly deactivating, meta- director.

The iodine atom is directed to the C5 position, which is ortho to the methyl group and para to the fluoro group. This position is electronically activated by both the methyl and fluoro groups and is not sterically hindered, making it the most favorable site for electrophilic attack. Proper control of reaction temperature and catalyst choice reinforces this inherent selectivity.

Q4: Are there viable alternative synthetic routes to direct iodination?

Yes, a multi-step Sandmeyer reaction is a potential alternative, although often more complex.[7][8] This route would typically start from an aniline precursor, such as 3-Amino-5-fluoro-4-methylbenzoic acid. The process involves:

  • Diazotization of the amino group using sodium nitrite and a strong acid to form a diazonium salt.

  • Substitution of the diazonium group with iodine, typically by introducing an iodide salt like potassium iodide (KI).[9][10]

This pathway can be useful if the precursor aniline is more readily available or if direct iodination proves problematic.

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format to help you resolve common problems and improve your reaction outcomes.

Issue 1: Low or No Conversion to Product

  • Question: My reaction shows a significant amount of unreacted 3-fluoro-4-methylbenzoic acid after the recommended reaction time. What is the likely cause and solution?

  • Probable Cause: The primary reason for low conversion is an insufficiently reactive electrophilic iodine species. The deactivating effect of the carboxylic acid group requires a highly activated iodinating agent.[6]

  • Solutions:

    • Increase Acid Strength: If using NIS with a catalytic amount of a weaker acid (like TFA), the activation may be insufficient. Switch to using a strong protic acid like concentrated sulfuric acid as the catalyst or even as the solvent.[6]

    • Change Iodinating System: The NIS/acid system may not be potent enough. Consider switching to a more powerful combination, such as elemental iodine (I₂) with a strong oxidizing agent like periodic acid (H₅IO₆) or iodic acid (HIO₃).[11][12] This system generates a highly electrophilic iodine species in situ.

    • Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can increase the reaction rate, but must be done cautiously to avoid side reactions.

Issue 2: Formation of Multiple Isomers

  • Question: My TLC or HPLC analysis shows the desired product along with several other spots, suggesting the formation of isomers. How can I improve regioselectivity?

  • Probable Cause: While the C5 position is electronically favored, harsh reaction conditions (e.g., excessively high temperatures or overly aggressive catalysts) can sometimes reduce selectivity and lead to trace amounts of other isomers.

  • Solutions:

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature before considering heating.

    • Optimize Acid Catalyst: The choice and concentration of the acid can influence selectivity. Experiment with different acids (e.g., TFA vs. H₂SO₄) to find the optimal balance between reactivity and selectivity for your specific setup.

Issue 3: Evidence of Di-iodination

  • Question: My mass spectrometry data shows a peak corresponding to a di-iodinated product. How can this be prevented?

  • Probable Cause: The product, this compound, can undergo a second iodination if the reaction conditions are too forcing or if an excess of the iodinating agent is used.

  • Solutions:

    • Control Stoichiometry: Use a precise amount of the iodinating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using a large excess.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction. Once the starting material is consumed, quench the reaction promptly to prevent over-iodination of the product.

    • Reduce Reaction Time/Temperature: If di-iodination persists, reduce the overall reaction time or lower the temperature to decrease the rate of the second iodination.

Issue 4: Challenges in Product Purification

  • Question: I am having difficulty isolating a pure product from the crude reaction mixture. What is an effective purification strategy?

  • Probable Cause: The crude mixture may contain the starting material, the desired product, succinimide (if using NIS), and residual iodine. The acidic nature of the product and starting material dictates the purification strategy.

  • Solutions:

    • Aqueous Workup: After the reaction is complete, pour the mixture into ice water. If NIS was used, quench any remaining electrophilic iodine species by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic iodine color disappears.

    • Extraction: Adjust the pH of the aqueous solution to be strongly acidic (pH 1-2) with HCl to ensure the carboxylic acid is protonated. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallization: This is often the most effective method for purification. The crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A mobile phase with a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to prevent tailing of the carboxylic acid, can effectively separate the product from impurities.

Section 3: Visualization & Workflows

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common issues encountered during the synthesis.

TroubleshootingWorkflow start Start: Analyze Crude Reaction check_conversion Low Conversion of Starting Material? start->check_conversion check_purity Multiple Spots/ Impure Product? check_conversion->check_purity No sol_acid Action: 1. Use stronger acid (H₂SO₄) 2. Increase acid concentration check_conversion->sol_acid Yes sol_reagent Action: Switch to I₂/H₅IO₆ system check_conversion->sol_reagent Yes sol_temp Action: Increase temperature cautiously (e.g., to 40-50 °C) check_conversion->sol_temp Yes success High Yield & Purity Achieved check_purity->success No check_mass_spec Mass Spec shows Di-iodination? check_purity->check_mass_spec Yes sol_acid->start Retry sol_reagent->start Retry sol_temp->start Retry sol_stoich Action: 1. Use 1.05-1.1 eq. NIS 2. Monitor reaction closely 3. Reduce reaction time check_mass_spec->sol_stoich Yes sol_purify Action: 1. Optimize workup (Na₂S₂O₃ wash) 2. Recrystallize from Ethanol/Water 3. Perform Column Chromatography check_mass_spec->sol_purify No sol_stoich->start Retry sol_purify->success

Caption: Troubleshooting workflow for yield optimization.

Primary Synthesis Pathway

This diagram illustrates the primary reaction for synthesizing the target compound.

ReactionPathway start_material 3-Fluoro-4-methylbenzoic acid product 3-Fluoro-5-iodo-4-methylbenzoic acid start_material->product Electrophilic Aromatic Substitution reagents Iodinating Agent + Acid Catalyst reagents->product

Caption: Overview of the electrophilic iodination pathway.

Section 4: Comparative Analysis of Iodination Methods

Choosing the right iodination system is paramount. This table compares common methods for the synthesis of this compound.

Iodination SystemReagents & StoichiometryTypical SolventCatalystTemperatureProsCons
NIS / TFA NIS (1.1 eq)Acetonitrile or DCMTFA (catalytic to stoichiometric)0 °C to RTMild conditions; simple workup.[5][13]May result in low conversion with deactivated substrates.[6]
NIS / H₂SO₄ NIS (1.1 eq)Dichloromethane (DCM) or neatH₂SO₄ (catalytic to solvent)0 °C to RTHighly effective for deactivated rings; good yields.[6]Requires careful handling of strong acid; workup is more hazardous.
I₂ / Periodic Acid I₂ (0.5 eq), H₅IO₆ (0.4 eq)Acetic Acid / H₂OH₂SO₄ (catalytic)60-70 °CPowerful system; high conversion; cost-effective reagents.[11]Higher temperatures may be needed; potential for side reactions.
I₂ / Iodic Acid I₂ (1.0 eq), HIO₃ (0.4 eq)EthanolNone requiredRTVery mild conditions; often gives excellent yields; simple procedure.[12]May be slower than other methods.

Section 5: Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid

This protocol is recommended for its high reactivity and generally good yields with the deactivated substrate.[6]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methylbenzoic acid (1.0 eq).

  • Dissolution: Add dichloromethane (DCM) to dissolve the starting material (approx. 10-15 mL per gram of starting material). Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.5 eq) dropwise while stirring. Maintain the temperature at 0 °C.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise over 10-15 minutes. Ensure the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes with 1% Acetic Acid). The reaction is typically complete within 4-16 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly pour it into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the orange/brown color of iodine dissipates.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from an ethanol/water mixture.

Protocol 2: Iodination using Iodine and Periodic Acid

This protocol serves as a powerful and cost-effective alternative.[11]

  • Preparation: In a round-bottom flask, combine 3-fluoro-4-methylbenzoic acid (1.0 eq), iodine (I₂, 0.5 eq), and periodic acid dihydrate (H₅IO₆·2H₂O, 0.4 eq).

  • Solvent Addition: Add a mixture of glacial acetic acid with 20% v/v water, along with a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reaction: Heat the purple solution with stirring to 65-70 °C. Maintain this temperature until the color of the iodine disappears (typically 1-3 hours). Monitor the reaction by TLC.

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into a beaker of ice water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts.

  • Purification: Dry the crude product under vacuum. If necessary, further purify by recrystallization from an appropriate solvent system.

References

Technical Support Center: Troubleshooting Reactions with 3-Fluoro-5-iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-5-iodo-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. My aim is to provide in-depth, experience-driven insights to help you navigate and troubleshoot common challenges encountered during reactions involving this compound. Drawing from established chemical principles and extensive laboratory experience, this resource will address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your reactions are successful.

I. Compound Profile & Reactivity Overview

This compound is a unique trifunctional building block.[1][2][3] Its reactivity is dictated by the interplay of three key features on the aromatic ring: an iodide, a fluoride, and a carboxylic acid.

  • Iodide: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5]

  • Fluoride: The highly electronegative fluorine atom significantly influences the electronic properties of the ring, making it electron-deficient. This can impact the rates of oxidative addition in cross-coupling reactions. While typically less reactive than other halogens in these reactions, it can participate in nucleophilic aromatic substitution under specific conditions.[6]

  • Carboxylic Acid: This functional group provides a handle for amide bond formation and other derivatizations.[7][8][9][10] Its acidity requires careful consideration of base selection in cross-coupling reactions to avoid unwanted side reactions.

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. However, the unique electronic and steric properties of this compound can present challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?

A1: Low or no yield in a Suzuki coupling involving this substrate often points to issues with catalyst activation, transmetalation, or competing side reactions. The electron-withdrawing fluorine atom can make the aryl iodide more reactive towards oxidative addition, but can also influence other steps in the catalytic cycle.[5][11]

Troubleshooting Steps:

  • Assess Catalyst and Ligand: Ensure your palladium source and ligand are active. For electron-deficient substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands can be highly effective.[12][13] These ligands promote the formation of the active Pd(0) species and accelerate the catalytic cycle.[12]

  • Optimize the Base: The choice of base is critical. A base is required to activate the boronic acid for transmetalation.[14] However, a base that is too strong can lead to decomposition of the starting material or unwanted side reactions. For substrates with an acidic proton, like our carboxylic acid, it's advisable to use at least 3 equivalents of a mild base like K₃PO₄ or Cs₂CO₃ to both neutralize the acid and facilitate the catalytic cycle.[15]

  • Check for Dehalogenation: A common side reaction is hydrodehalogenation, where the iodine is replaced by a hydrogen.[13] This is often caused by the presence of a palladium-hydride species.[13] To mitigate this, ensure your solvents are properly degassed to remove oxygen, and consider using aprotic solvents like dioxane or THF.[13]

  • Solvent and Temperature: The solvent system can significantly impact the reaction. A mixture of an organic solvent like dioxane or toluene with water is common for Suzuki couplings. The temperature should be optimized; while higher temperatures can increase the reaction rate, they can also promote side reactions. An initial temperature of 80-100 °C is a good starting point.[15]

Troubleshooting Workflow: Suzuki Coupling

start Low/No Yield in Suzuki Coupling catalyst Issue with Catalyst/Ligand? start->catalyst base Incorrect Base Choice/Amount? start->base side_reaction Dehalogenation Side Reaction? start->side_reaction conditions Suboptimal Conditions? start->conditions sol_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Ensure active Pd(0) source. catalyst->sol_catalyst Solution sol_base Use mild, non-coordinating base (e.g., K3PO4, Cs2CO3). Use >= 3 equivalents. base->sol_base Solution sol_side_reaction Thoroughly degas solvents. Use aprotic solvents. side_reaction->sol_side_reaction Solution sol_conditions Optimize temperature (80-100 °C). Ensure adequate mixing. conditions->sol_conditions Solution

Caption: Troubleshooting workflow for Suzuki coupling.

Q2: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I prevent this?

A2: Alkyne homocoupling, also known as the Glaser coupling, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[4][16]

Preventative Measures:

  • Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure your reaction vessel, solvents, and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the copper co-catalyst often accelerates the reaction, it is also the primary culprit for Glaser coupling.[4] Palladium complexes with bulky, electron-rich ligands can facilitate the reaction without the need for copper.[17]

  • Ligand Choice: The choice of phosphine ligand is important. More sterically hindered and electron-rich ligands can promote the desired cross-coupling over homocoupling.[16][17]

  • Base and Solvent: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is freshly distilled and dry. Aprotic solvents such as THF or DMF are commonly employed.

Q3: My Buchwald-Hartwig amination is sluggish. What adjustments can I make?

A3: Sluggish Buchwald-Hartwig aminations with this substrate can be due to several factors, including catalyst inhibition or slow reductive elimination.

Optimization Strategies:

  • Ligand Selection: The development of specialized ligands has been crucial for the advancement of Buchwald-Hartwig amination.[18][19] For challenging substrates, consider using bulky biarylphosphine ligands (e.g., Buchwald ligands) that are known to accelerate the catalytic cycle.[18]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[20] The choice of base can be critical, and screening different bases may be necessary.

  • Temperature: Increasing the reaction temperature can often overcome a high activation barrier. However, be mindful of potential decomposition of starting materials or products at very high temperatures.

  • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst that readily forms the active Pd(0) species can improve reaction initiation and overall efficiency.

ParameterRecommended Starting ConditionsTroubleshooting Considerations
Catalyst Pd₂(dba)₃ or a palladacycle pre-catalyst (1-5 mol%)Use a more active pre-catalyst.
Ligand Bulky, electron-rich phosphine (e.g., SPhos, XPhos)Screen different classes of ligands (e.g., NHCs).
Base K₃PO₄, Cs₂CO₃ (≥ 3 equiv.)For aminations, consider NaOtBu or LiHMDS.
Solvent Dioxane/H₂O, Toluene, THF (degassed)Ensure solvent is anhydrous for water-sensitive reactions.
Temperature 80-110 °CCarefully increase temperature to improve slow reactions.

Table 1: General Parameters for Cross-Coupling Reactions.

III. Troubleshooting Amide Bond Formation

The direct formation of an amide bond from a carboxylic acid and an amine is generally difficult because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt.[7] Therefore, activation of the carboxylic acid is necessary.[7][9][10]

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction using a carbodiimide reagent (e.g., EDC) is giving a low yield. What could be the problem?

A1: Low yields in carbodiimide-mediated couplings can result from incomplete activation of the carboxylic acid, side reactions of the activated intermediate, or issues with the amine nucleophile.[21]

Troubleshooting Protocol: EDC/HOBt Mediated Amide Coupling

  • Reagent Quality and Stoichiometry:

    • Ensure all reagents (this compound, amine, EDC, and additives) are of high purity and anhydrous.

    • Use a slight excess of the amine (1.1-1.2 equivalents).

    • Use at least 1.2 equivalents of the coupling agent (EDC) and an additive like HOBt or Oxyma.[21] These additives suppress side reactions and can improve yields.[21]

  • Reaction Conditions:

    • Dissolve the carboxylic acid and amine in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[21]

    • Cool the reaction to 0 °C before adding the coupling agent to control the initial exothermic reaction.[21]

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Alternative Activation:

    • If the carbodiimide method fails, consider converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The resulting acyl chloride can then be reacted with the amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Workflow for Amide Bond Formation

start Low Yield in Amide Coupling activation Incomplete Carboxylic Acid Activation? start->activation amine_issue Poorly Nucleophilic/Sterically Hindered Amine? start->amine_issue sol_activation1 Use coupling additives (HOBt, Oxyma). Ensure anhydrous conditions. activation->sol_activation1 Solution sol_activation2 Convert to acyl chloride (SOCl2, oxalyl chloride). activation->sol_activation2 Solution sol_amine Increase reaction time and/or temperature. Use a more potent activating agent. amine_issue->sol_amine Solution

Caption: Troubleshooting amide bond formation.

EntryAmineCoupling MethodReaction Time (h)Yield (%)
1BenzylamineEDC/HOBt1285
2AnilineEDC/HOBt1878
3MorpholineEDC/HOBt1292
4tert-ButylamineSOCl₂, then amine2465

Table 2: Representative Data for Amide Coupling of this compound.[21] Note: Yields are illustrative and depend on the specific amine and purification efficiency.

IV. Concluding Remarks

Successfully working with this compound requires a nuanced understanding of its reactivity profile. By systematically addressing common issues in cross-coupling and amidation reactions through careful selection of catalysts, ligands, bases, and reaction conditions, researchers can effectively troubleshoot and optimize their synthetic routes. This guide serves as a starting point, and further refinement based on specific substrate combinations will always be a key aspect of successful chemical synthesis.

V. References

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.

  • RSC Advances. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

  • Reddit. (2015). Why are aryl flourides more reactive than aryl iodides?

  • BenchChem. (n.d.). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.

  • Reddit. (2024). Struggling with Suzuki Reaction.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

  • PubChem. (n.d.). This compound.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.

  • RSC Publishing. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.

  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.

  • BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.

  • Wikipedia. (n.d.). Sonogashira coupling.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • CymitQuimica. (n.d.). 3-Fluoro-4-methylbenzoic acid.

  • IndiaMART. (n.d.). This compound.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid.

References

Technical Support Center: Workup Procedures for Reactions with 3-Fluoro-5-iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-iodo-4-methylbenzoic acid. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to navigate the nuances of workup procedures involving this versatile compound. Our aim is to equip you with the knowledge to design robust, efficient, and reproducible purification strategies.

Introduction: Understanding the Chemistry of this compound

This compound is a halogenated aromatic carboxylic acid, a class of compounds that are pivotal building blocks in medicinal chemistry and materials science.[1][2] Its structure, featuring a carboxylic acid group, a fluorine atom, and an iodine atom, imparts a unique combination of reactivity and physical properties. The carboxylic acid moiety provides a handle for acid-base chemistry, enabling straightforward separation from non-acidic reaction components. The aryl iodide is a key functional group for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, making this a valuable substrate in the synthesis of complex molecules.[3][4]

This guide will focus on the practical aspects of post-reaction workup and purification, addressing common challenges and providing clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of during workup?

A1: Understanding the fundamental properties of this compound is crucial for designing an effective workup strategy. Here is a summary of its key characteristics:

PropertyValueSignificance for Workup
Molecular Formula C₈H₆FIO₂---
Molecular Weight 280.03 g/mol [5]Essential for calculating molar equivalents of reagents.
Appearance Light yellow to pink to light brown powder[6][7]The color can be an indicator of purity.
Melting Point 140-144 °C[6]A sharp melting point range is a good indicator of purity.
pKa (estimated) ~4.02 (for 3-iodo-4-methylbenzoic acid)[8]This value is critical for selecting the appropriate base for acid-base extraction.
Solubility Generally soluble in organic solvents.[1]The choice of extraction solvent will depend on the reaction solvent and the solubility of byproducts.

Q2: I've completed a reaction with this compound. What is the first step I should take in the workup?

A2: The first step is to quench the reaction to stop any further transformations and to neutralize any reactive reagents. The choice of quenching agent depends on the reagents used in your reaction. For instance, if you have used a strong base like n-butyllithium, a careful, dropwise addition of a proton source like saturated aqueous ammonium chloride is a standard procedure. For reactions involving organometallic reagents, a sequential quench with a less reactive alcohol like isopropanol, followed by methanol, and then water is a safe and effective method.[9]

Q3: How do I effectively separate my this compound product from neutral or basic impurities?

A3: An acid-base extraction is the most effective method for this separation. By adding a base to your reaction mixture, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, while neutral and basic organic compounds will remain in the organic layer. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing your purified benzoic acid derivative to precipitate out of the solution, where it can be collected by filtration or extracted back into an organic solvent.

Q4: What is the best base to use for the acid-base extraction?

A4: The choice of base depends on the acidity of other compounds in your reaction mixture.

  • For separating from neutral or basic impurities: A weak base like sodium bicarbonate (NaHCO₃) is often sufficient.

  • For separating from other weakly acidic compounds (e.g., phenols): A stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) will be necessary to ensure complete deprotonation of the benzoic acid.

Q5: My product seems to be stuck in the aqueous layer after acidification. What should I do?

A5: If your product does not precipitate upon acidification, it may have some solubility in the acidic aqueous solution. In this case, you should perform a back-extraction. Add a water-immiscible organic solvent (like ethyl acetate or dichloromethane) to the acidified aqueous layer and shake vigorously in a separatory funnel. Your product will move into the organic layer, which can then be separated, dried, and concentrated.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of product after acid-base extraction. Incomplete extraction into the aqueous layer.Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa + 2) to deprotonate the carboxylic acid. Use a stronger base if necessary. Perform multiple extractions with the basic solution.
Incomplete precipitation upon acidification.Ensure the aqueous layer is sufficiently acidic (pH < pKa - 2). If the product is still soluble, perform a back-extraction with an organic solvent.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Product is still impure after extraction. Contamination with other acidic compounds.If you have other acidic impurities, consider a fractional extraction. Use a weak base first to remove your more acidic product, then a stronger base to remove less acidic impurities.
Inefficient washing of the organic layer.Wash the organic layer multiple times with the basic solution to ensure complete removal of your product.
Difficulty in inducing crystallization. Solution is not supersaturated.Evaporate some of the solvent to concentrate the solution.
Solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No nucleation sites.Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of your pure compound.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow

This protocol outlines the standard procedure for isolating this compound from a reaction mixture containing neutral or basic impurities.

  • Quench the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a suitable quenching agent (e.g., saturated aqueous NH₄Cl) with vigorous stirring until the reaction is fully quenched.

  • Dilute with Organic Solvent: Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to the quenched reaction mixture.

  • Basify and Extract: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Add a fresh portion of the NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction process two more times to ensure all the benzoic acid derivative has been extracted. Combine all aqueous layers.

  • Wash the Organic Layer: Wash the organic layer (which contains neutral/basic impurities) with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to isolate these other components if desired.

  • Acidify the Aqueous Layer: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A precipitate of this compound should form.

  • Isolate the Product:

    • By Filtration: If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold deionized water and dry it under vacuum.

    • By Back-Extraction: If no solid forms, extract the acidified aqueous solution with three portions of an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Recrystallization for Purification

This protocol describes the purification of this compound by recrystallization.

  • Choose a Solvent System: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzoic acid derivatives, a mixture of water and a co-solvent like ethanol or isopropanol is often effective.

  • Dissolve the Crude Product: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. This encourages the formation of large, pure crystals.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Cool in an Ice Bath: Once crystals have started to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the Product: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing the Workflow

Acid-Base Extraction Workflow

Workup_Flowchart RM Reaction Mixture in Organic Solvent Add_Base Add aq. NaHCO3 (or other base) RM->Add_Base Sep_Funnel Separatory Funnel (Shake & Separate) Add_Base->Sep_Funnel Org_Layer Organic Layer (Neutral/Basic Impurities) Sep_Funnel->Org_Layer Organic Phase Aq_Layer Aqueous Layer (Carboxylate Salt) Sep_Funnel->Aq_Layer Aqueous Phase Acidify Acidify with HCl (to pH ~2) Aq_Layer->Acidify Precipitate Precipitate Formation Acidify->Precipitate If solid forms Back_Extract Back-extract with Organic Solvent Acidify->Back_Extract If no solid Filter Vacuum Filtration Precipitate->Filter Pure_Product Pure this compound Filter->Pure_Product Back_Extract->Pure_Product

Caption: Decision workflow for acid-base extraction.

Purification Workflow

Purification_Workflow Crude Crude Product Dissolve Dissolve in minimal hot solvent Crude->Dissolve Hot_Filter Hot Filtration (optional, for insolubles) Dissolve->Hot_Filter Cool_Slowly Slow Cooling to RT Hot_Filter->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Collect_Crystals Collect by Vacuum Filtration Ice_Bath->Collect_Crystals Dry Dry under Vacuum Collect_Crystals->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

References

Validation & Comparative

A Researcher's Guide to the Comparative Reactivity of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the structure-activity relationships of substituted aromatic compounds is paramount. Halogenated benzoic acids are a class of molecules that serve as crucial building blocks in organic synthesis and medicinal chemistry. Their reactivity is a delicate interplay of electronic and steric effects, which can be harnessed to direct synthetic outcomes and modulate biological activity. This guide provides an in-depth comparison of the reactivity of halogenated benzoic acids, supported by experimental data and mechanistic insights, to empower you in your research endeavors.

The Foundational Principles: Electronic and Steric Effects of Halogens

The reactivity of a halogenated benzoic acid is fundamentally governed by the nature of the halogen substituent and its position (ortho, meta, or para) relative to the carboxylic acid group. Halogens exert two primary electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density away from the aromatic ring through the sigma bond. This electron-withdrawing effect is strongest for fluorine and decreases down the group (F > Cl > Br > I).

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating effect is most significant for fluorine, where the orbital overlap with carbon is most effective, and decreases down the group (F > Cl > Br > I).

Crucially, for halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack. However, the resonance effect still plays a critical role in directing the position of substitution.

Acidity of Halogenated Benzoic Acids: A Quantitative Look at Substituent Effects

The acidity of a benzoic acid derivative, quantified by its pKa value, provides a direct measure of the electronic influence of the substituent on the carboxyl group. A lower pKa indicates a stronger acid.

All halogen-substituted benzoic acids are more acidic than benzoic acid itself (pKa ≈ 4.20) due to the electron-withdrawing inductive effect of the halogen, which stabilizes the resulting carboxylate anion.[1][2] The position of the halogen significantly impacts the acidity:

  • ortho-Halobenzoic Acids: These are the most acidic among the isomers.[3] This "ortho-effect" is a combination of a strong inductive effect due to proximity and a steric effect that can force the carboxyl group out of the plane of the aromatic ring, reducing resonance stabilization of the neutral acid and thus increasing its acidity.[1]

  • meta-Halobenzoic Acids: The acidity is primarily influenced by the inductive effect, leading to a moderate increase in acidity compared to benzoic acid.

  • para-Halobenzoic Acids: Both inductive and resonance effects are at play. While the inductive effect increases acidity, the electron-donating resonance effect partially counteracts it.

Table 1: pKa Values of Halogenated Benzoic Acids in Water

Substituentortho-pKameta-pKapara-pKa
-F3.273.874.14
-Cl2.943.833.99
-Br2.853.814.00
-I2.863.864.03
-H4.204.204.20

Data compiled from various sources, slight variations may exist.

The trend in acidity for the ortho-isomers (Br ≈ I > Cl > F) is a complex interplay of inductive and steric effects.[1] While fluorine is the most electronegative, its smaller size results in less steric hindrance compared to the larger halogens.

Reactivity in Key Synthetic Transformations

The electronic and steric properties of halogenated benzoic acids dictate their reactivity in various organic reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, such as nitration or further halogenation, the aromatic ring acts as a nucleophile.[4][5] The carboxylic acid group is a deactivating and meta-directing group due to its strong electron-withdrawing nature.[6] Halogens are also deactivating but are ortho, para-directing.

This leads to a competitive scenario. Generally, the powerful meta-directing influence of the carboxyl group dominates, directing incoming electrophiles to the positions meta to it. The presence of the halogen further deactivates the ring, making these reactions slower compared to those with benzoic acid.

EAS_Directing_Effects cluster_reactants Reactants cluster_reaction Reaction cluster_products Major Products Halobenzoic_Acid Halogenated Benzoic Acid EAS Electrophilic Aromatic Substitution Halobenzoic_Acid->EAS Electrophile Electrophile (E+) Electrophile->EAS Meta_Product meta-Substituted Product EAS->Meta_Product Carboxyl group is strongly meta-directing

Caption: Directing effects in the electrophilic aromatic substitution of a halogenated benzoic acid.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, especially those bearing electron-withdrawing groups, can undergo nucleophilic aromatic substitution.[7][8] In this reaction, a nucleophile displaces a leaving group (in this case, the halogen) on the aromatic ring. The carboxyl group, being electron-withdrawing, activates the ring for nucleophilic attack, particularly at the ortho and para positions.

The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9] The presence of the carboxyl group helps to stabilize this negative charge.

The reactivity of the halogen as a leaving group in SNAr reactions follows the order: F > Cl > Br > I . This is because the rate-determining step is typically the initial attack of the nucleophile, and the highly electronegative fluorine atom makes the attached carbon more electrophilic and thus more susceptible to attack.[10]

SNAr_Reactivity Reactivity_Order Relative Reactivity in SNAr F Fluoro-benzoic acid Cl Chloro-benzoic acid F->Cl > Br Bromo-benzoic acid Cl->Br > I Iodo-benzoic acid Br->I >

Caption: Relative reactivity of halogens as leaving groups in nucleophilic aromatic substitution.

Esterification

Esterification of carboxylic acids is a fundamental reaction. The reactivity of halogenated benzoic acids in esterification is influenced by both electronic and steric factors.

  • Electronic Effects: Electron-withdrawing groups, like halogens, increase the electrophilicity of the carbonyl carbon, which should, in principle, make it more susceptible to nucleophilic attack by an alcohol.

  • Steric Hindrance: An ortho-halogen, particularly larger ones like bromine and iodine, can sterically hinder the approach of the alcohol to the carbonyl group, thereby slowing down the reaction rate.

Therefore, for esterification, meta- and para-halogenated benzoic acids are generally more reactive than their ortho-counterparts due to reduced steric hindrance. The electronic activation by the halogen is a contributing factor to their reactivity.

Quantitative Comparison: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[11] It is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (benzoic acid).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value means the reaction is accelerated by electron-withdrawing groups.[12][13]

Table 2: Hammett Substituent Constants (σ) for Halogens

Substituentσ_metaσ_para
-F0.340.06
-Cl0.370.23
-Br0.390.23
-I0.350.18

By plotting log(k/k₀) against σ for a series of halogenated benzoic acids in a particular reaction, a linear relationship should be observed if the reaction follows the Hammett principle. The slope of this line gives the reaction constant, ρ. This allows for a quantitative comparison of the electronic effects of different halogens on the reaction rate.

Experimental Protocol: Comparative Esterification of Halogenated Benzoic Acids

This protocol provides a framework for comparing the reaction rates of different halogenated benzoic acids in a simple acid-catalyzed esterification reaction.

Objective: To determine the relative rates of esterification of para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid, and benzoic acid with methanol.

Materials:

  • para-Fluorobenzoic acid

  • para-Chlorobenzoic acid

  • para-Bromobenzoic acid

  • Benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Reaction Setup: For each of the four acids, set up a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To each flask, add the respective benzoic acid (1.0 mmol), methanol (10 mL), and a catalytic amount of concentrated sulfuric acid (0.1 mL).

  • Reaction Monitoring: Heat the reaction mixtures to reflux. At specific time intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Extraction: Immediately quench the aliquot in a vial containing ice-cold saturated sodium bicarbonate solution (2 mL) and dichloromethane (2 mL). Shake vigorously and allow the layers to separate.

  • Sample Preparation for GC Analysis: Carefully remove the organic (bottom) layer and dry it over a small amount of anhydrous sodium sulfate.

  • GC Analysis: Inject a small volume (e.g., 1 µL) of the dried organic layer into the GC.

  • Data Analysis: Determine the percentage conversion of the acid to the corresponding methyl ester at each time point by comparing the peak areas of the acid and the ester. Plot the percentage conversion versus time for each of the four reactions. The initial slope of these plots will give an indication of the relative reaction rates.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Acid Halogenated Benzoic Acid Reflux Reflux & Stir Acid->Reflux Methanol Methanol Methanol->Reflux Catalyst H2SO4 (cat.) Catalyst->Reflux Aliquots Take Aliquots over Time Reflux->Aliquots Quench Quench with NaHCO3 Aliquots->Quench Extract Extract with CH2Cl2 Quench->Extract GC_Analysis GC Analysis Extract->GC_Analysis Plot Plot % Conversion vs. Time GC_Analysis->Plot

Caption: Experimental workflow for the comparative esterification of halogenated benzoic acids.

Conclusion

The reactivity of halogenated benzoic acids is a multifaceted topic with significant implications for synthetic strategy and drug design. By understanding the interplay of inductive and resonance effects, steric hindrance, and the nature of the chemical transformation, researchers can make informed decisions to achieve their desired outcomes. The principles and experimental frameworks outlined in this guide provide a solid foundation for further exploration and application in your work.

References

A Comparative Guide to 3-Fluoro-5-iodo-4-methylbenzoic Acid and Other Di-halogenated Benzoic Acids for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the nuanced manipulation of molecular architecture is paramount to achieving desired functionality. Among the vast arsenal of chemical scaffolds, halogenated benzoic acids stand out for their versatile utility as building blocks and pharmacophores. The strategic incorporation of halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, acidity, and metabolic stability, while also introducing the potential for specific, highly directional non-covalent interactions such as halogen bonding.[1][2]

This guide provides an in-depth, objective comparison of 3-fluoro-5-iodo-4-methylbenzoic acid against other di-halogenated benzoic acids, tailored for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, and the underlying principles that govern their differential performance, supported by experimental data and detailed protocols.

The Unique Profile of this compound: A Study in Orthogonality

This compound (FIMBA) is a particularly intriguing molecule due to the distinct and somewhat orthogonal properties of its halogen substituents. The highly electronegative fluorine atom can enhance metabolic stability and binding affinity through strong dipole interactions, while the large, polarizable iodine atom is an excellent halogen bond donor.[3][4] This unique combination offers a sophisticated tool for fine-tuning molecular interactions.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern of halogens on the benzoic acid ring significantly impacts key physicochemical parameters like acidity (pKa) and lipophilicity (logP). These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)XLogP3 (Predicted)
This compound 280.03[5]140 - 144[6]2.6[5]3.2
3,5-Dichlorobenzoic acid 191.01[7]184 - 187[7]3.46 ± 0.10[2]2.8[7]
3,5-Dibromobenzoic acid 279.91[8]218 - 220[8]3.42 ± 0.10[8]2.9[9]
3,5-Diiodobenzoic acid 373.91Not Available4.48 ± 0.40[3]Not Available

Note: Predicted values are computationally derived and should be confirmed experimentally.

The lower predicted pKa of FIMBA suggests it is a stronger acid compared to the other di-halogenated analogs. This increased acidity can be attributed to the strong electron-withdrawing inductive effect of the fluorine atom. The lipophilicity, as indicated by the predicted XLogP3 value, is also highest for FIMBA, a consequence of the large, hydrophobic iodine atom.

The Power of Halogen Bonding: A Deeper Dive

A key differentiator among these molecules is their capacity for halogen bonding. This non-covalent interaction occurs between an electrophilic region on a covalently bonded halogen atom (the σ-hole) and a Lewis base.[1][10] The strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F.[11]

G FIMBA This compound Strength Halogen Bond Strength FIMBA->Strength Strong (Iodine) DiChloro 3,5-Dichlorobenzoic acid DiChloro->Strength Weak (Chlorine) DiBromo 3,5-Dibromobenzoic acid DiBromo->Strength Moderate (Bromine) DiIodo 3,5-Diiodobenzoic acid DiIodo->Strength Strongest (Two Iodines)

Caption: Logical relationship of halogen bond strength.

FIMBA, with its iodine atom, is capable of forming strong and highly directional halogen bonds, which can be a significant advantage in rational drug design for enhancing ligand-protein binding affinity and specificity.[12] While 3,5-diiodobenzoic acid would theoretically offer the strongest halogen bonding potential, its increased size and potential for off-target interactions may be a consideration. The dichloro- and dibromo- analogs offer progressively weaker halogen bonding capabilities.

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for the synthesis of the compared benzoic acids and a general methodology for evaluating their comparative biological activity.

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis based on established organic chemistry principles.

Materials:

  • 3-Fluoro-4-methylbenzoic acid

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-fluoro-4-methylbenzoic acid (1 equivalent) in dichloromethane.

  • Addition of Reagents: Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Acid Catalysis: Slowly add trifluoroacetic acid (catalytic amount) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3,5-Dichlorobenzoic acid

This protocol is adapted from established literature procedures.[2]

Materials:

  • 3,5-Dichloroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Copper(I) cyanide

  • Sodium hydroxide

  • Standard laboratory glassware

Procedure:

  • Diazotization: Dissolve 3,5-dichloroaniline in a mixture of hydrochloric acid and water and cool to 0-5°C. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Slowly add the cold diazonium salt solution to the cyanide solution.

  • Hydrolysis: Heat the resulting mixture to hydrolyze the nitrile to a carboxylic acid.

  • Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 3,5-dichlorobenzoic acid. Filter the solid, wash with cold water, and dry.

Protocol 3: Comparative In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol provides a framework for comparing the cytotoxic effects of the di-halogenated benzoic acids on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Di-halogenated benzoic acid derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the di-halogenated benzoic acid derivatives and incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

G cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis A Synthesize and Purify Di-halogenated Benzoic Acids B Prepare Stock Solutions A->B D Compound Treatment (Varying Concentrations) B->D C Cell Seeding (e.g., MCF-7) C->D E MTT Assay D->E F Absorbance Measurement E->F G Calculate % Cell Viability F->G H Determine IC50 Values G->H I Comparative Analysis H->I

Caption: Experimental workflow for comparative analysis.

Conclusion: A Call for Empirical Comparison

While theoretical considerations and data for related compounds provide a strong basis for understanding the potential of this compound, direct comparative experimental studies are essential to fully elucidate its advantages and disadvantages relative to other di-halogenated benzoic acids. The unique combination of a fluorine and an iodine atom on the same aromatic ring presents a compelling case for its utility in creating highly specific and potent bioactive molecules. The protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers to design and execute such critical comparative investigations.

References

A Comparative Analysis of Acidity: Fluorinated vs. Iodinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in fields from medicinal chemistry to materials science, the ability to fine-tune the physicochemical properties of molecules is paramount. Among the most fundamental of these properties is acidity, quantified by the acid dissociation constant (pKa). Halogenation of an aromatic ring, such as in benzoic acid, is a common strategy to modulate acidity. This guide provides an in-depth comparison of the effects of fluorination versus iodination on the acidity of benzoic acid, supported by experimental data and a detailed protocol for pKa determination.

The Underlying Principles: Electronic Effects of Halogen Substituents

The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Substituents on the benzene ring can alter this stability through a combination of electronic effects, primarily the inductive and resonance effects.

  • Inductive Effect (-I): This effect is the transmission of charge through sigma bonds.[1] Halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, pulling electron density away from the carboxylic acid group. This disperses the negative charge of the resulting carboxylate anion, stabilizing it and thereby increasing the acidity of the parent acid (leading to a lower pKa).[1][2] The strength of the inductive effect correlates with electronegativity and proximity to the reaction center, decreasing as the distance increases.[1]

  • Resonance Effect (+M or +R): Also known as the mesomeric effect, this involves the delocalization of lone pair electrons from the halogen into the π-system of the benzene ring.[3] This effect donates electron density to the ring, which can destabilize the carboxylate anion by increasing electron density near the negatively charged group, thus decreasing acidity (raising the pKa).[3]

The net impact of a halogen substituent on acidity is a balance of these two opposing effects. For halogens, the electron-withdrawing inductive effect (-I) generally outweighs the electron-donating resonance effect (+M).[3]

Fluorine vs. Iodine: A Tale of Two Halogens
  • Fluorine: As the most electronegative element, fluorine exerts the strongest inductive effect.[2] However, due to the effective overlap between its 2p orbitals and the 2p orbitals of carbon, it also exhibits a significant resonance effect.[4]

  • Iodine: Iodine is much less electronegative than fluorine, resulting in a weaker inductive effect. Its larger atomic size and more diffuse p orbitals lead to less effective orbital overlap with carbon's p orbitals, making its resonance effect negligible compared to its inductive effect.

The position of the substituent (ortho, meta, or para) is also critical. The inductive effect is strongest at the ortho position and diminishes with distance (ortho > meta > para). The resonance effect is most pronounced at the ortho and para positions, where the lone pairs can be delocalized directly to the carbon atom bearing the carboxyl group, but is absent at the meta position.

A notable phenomenon is the "ortho effect," where most ortho-substituted benzoic acids are significantly more acidic than their meta and para isomers, regardless of the substituent's electronic nature.[3] This is often attributed to steric hindrance, where the ortho substituent forces the carboxyl group out of the plane of the benzene ring. This reduces resonance between the carboxyl group and the ring, stabilizing the carboxylate anion and increasing acidity.[5]

Quantitative Comparison: Experimental pKa Data

The following table summarizes the experimentally determined pKa values for various fluorinated and iodinated benzoic acids in water at 25°C, providing a clear quantitative comparison. A lower pKa value signifies a stronger acid.

CompoundpKa Value
Benzoic Acid (Reference) 4.20
Fluorobenzoic Acids
2-Fluorobenzoic acid3.27[6]
3-Fluorobenzoic acid3.86[6][7]
4-Fluorobenzoic acid4.14[6][8]
Iodobenzoic Acids
2-Iodobenzoic acid2.85[9][10]
3-Iodobenzoic acid3.85
4-Iodobenzoic acid4.01

Note: pKa values for 3- and 4-iodobenzoic acid are commonly cited but may vary slightly between sources. The value for 2-iodobenzoic acid is well-established.

Analysis of Experimental Data
  • Ortho Position: 2-Iodobenzoic acid (pKa 2.85) is a considerably stronger acid than 2-fluorobenzoic acid (pKa 3.27). This highlights the significance of the ortho effect. While fluorine has a stronger inductive effect, the larger size of the iodine atom likely causes greater steric hindrance, forcing the carboxylic acid group further out of the plane of the benzene ring and thus increasing acidity more dramatically.[5]

  • Meta Position: At the meta position, where the resonance effect is inoperative, the acidity is primarily dictated by the inductive effect. Consequently, 3-fluorobenzoic acid (pKa 3.86) and 3-iodobenzoic acid (pKa 3.85) have very similar acidities, with the slightly stronger inductive effect of fluorine being offset by other factors.

  • Para Position: At the para position, 4-iodobenzoic acid (pKa 4.01) is a stronger acid than 4-fluorobenzoic acid (pKa 4.14).[4] This may seem counterintuitive given fluorine's higher electronegativity. The explanation lies in the competing resonance effect. Fluorine's +R effect is more pronounced than iodine's, effectively counteracting its stronger -I effect.[4] In essence, fluorine donates more electron density back to the ring via resonance, which slightly destabilizes the benzoate anion compared to iodine.[3][4]

The interplay of these effects is visually summarized in the diagram below.

G cluster_F Fluorobenzoic Acid Acidity cluster_I Iodobenzoic Acid Acidity F_Inductive Strong Inductive Effect (-I) (High Electronegativity) F_Acidity Resulting Acidity F_Inductive->F_Acidity Increases Acidity F_Resonance Significant Resonance Effect (+R) (Good 2p-2p Orbital Overlap) F_Resonance->F_Acidity Decreases Acidity I_Inductive Weaker Inductive Effect (-I) (Lower Electronegativity) I_Acidity Resulting Acidity I_Inductive->I_Acidity Increases Acidity I_Resonance Negligible Resonance Effect (+R) (Poor p-orbital Overlap) I_Resonance->I_Acidity Slightly Decreases Acidity

Caption: Electronic effects governing the acidity of fluorinated vs. iodinated benzoic acids.

Experimental Protocol: Potentiometric Titration for pKa Determination

To empirically validate these values, potentiometric titration is a precise and reliable method.[11] This technique involves monitoring the pH of an acidic solution as a standardized strong base is incrementally added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[12]

Apparatus and Reagents
  • Calibrated pH meter with a glass electrode[6]

  • 25 mL or 50 mL burette

  • Magnetic stirrer and stir bar

  • 150 mL beaker or titration vessel

  • Halogenated benzoic acid sample (e.g., 2-iodobenzoic acid)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)[6]

  • Deionized, CO2-free water

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01) for calibration

Step-by-Step Methodology
  • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa.

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the halogenated benzoic acid and record the mass.[13] Dissolve the sample in approximately 50-100 mL of deionized water in the titration vessel. Gentle warming may be necessary for less soluble compounds, but ensure the solution is cooled to room temperature before titration.[13]

  • Titration Setup: Place the titration vessel on the magnetic stirrer, add a stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Initial Measurement: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the steep rise around the equivalence point.

  • Data Collection: Continue the titration well past the equivalence point until the pH begins to level off again.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest portion of the curve. This can be found by identifying the inflection point or by calculating the first derivative of the curve (ΔpH/ΔV) and finding its maximum.

    • The half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[12]

The workflow for this experimental determination is illustrated below.

G start Start: Calibrate pH Meter prep Prepare Acid Solution (Accurate Mass in DI Water) start->prep setup Assemble Titration Apparatus (Beaker, Stirrer, Electrode, Burette) prep->setup titrate Titrate with Standardized NaOH (Record pH vs. Volume) setup->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot find_ep Determine Equivalence Point (Inflection Point of Curve) plot->find_ep find_hep Calculate Half-Equivalence Point (Volume at EP / 2) find_ep->find_hep find_pka Determine pKa (pH at Half-Equivalence Point) find_hep->find_pka end_node Result: Experimental pKa find_pka->end_node

Caption: Experimental workflow for pKa determination via potentiometric titration.

Conclusion

The acidity of halogenated benzoic acids is governed by a nuanced interplay between inductive, resonance, and steric effects. While fluorine's superior electronegativity suggests it should have the strongest acidifying effect, experimental data reveals a more complex reality.

  • In the ortho position , the larger iodine atom induces a more pronounced steric "ortho effect," making 2-iodobenzoic acid a stronger acid than its fluorine counterpart.

  • In the meta position , where only the inductive effect is significant, the two acids have nearly identical strengths.

  • In the para position , the stronger resonance donation from fluorine counteracts its inductive pull, making 4-fluorobenzoic acid a weaker acid than 4-iodobenzoic acid.

This guide demonstrates that a predictive understanding of molecular acidity requires careful consideration of all operative electronic and steric factors. For drug development professionals and researchers, mastering these principles is essential for the rational design of molecules with tailored physicochemical properties. The provided experimental protocol offers a robust method for verifying these properties in the laboratory.

References

Navigating the Bioactive Landscape of Substituted Benzoic Acids: A Comparative Guide to 3-Fluoro-5-iodo-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective analysis of the therapeutic potential of 3-Fluoro-5-iodo-4-methylbenzoic acid derivatives is currently hampered by a notable absence of specific biological activity studies for this particular scaffold. Researchers and drug development professionals seeking to understand the potential of this molecule must, therefore, turn to a comparative analysis of structurally related compounds. This guide synthesizes available data on analogous halogenated and substituted benzoic acid derivatives to provide a predictive framework for the likely anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives. By examining the biological activities of similar molecular architectures, we can extrapolate potential mechanisms of action, structure-activity relationships, and promising avenues for future research.

Anticancer Potential: Insights from Fluorinated Benzimidazoles and Other Benzoic Acid Analogs

While direct anticancer studies on this compound derivatives are not presently available in the scientific literature, the broader family of fluorinated benzoic acid derivatives has demonstrated significant potential in oncology research. The introduction of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

A compelling example comes from the study of fluorinated benzimidazoles, which share a substituted benzoic acid moiety. Research into these compounds has revealed potent inhibitory activity against key cancer-related enzymes. For instance, certain fluorobenzimidazole derivatives have been synthesized and shown to inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation and cancer progression.

Comparative Data: Anticancer Activity of a Structurally Related Fluorobenzimidazole Derivative

CompoundTargetCancer Cell LineIC50 (µM)Reference
4g (a fluorobenzimidazole derivative)5-LipoxygenaseNot specified in abstract< 1.0[1]
Compound 13 (a hydrazonylthiazole derivative)EGFR/ALR2A549 (Lung Carcinoma)1.33 ± 0.41[2]
Compound 13 (a hydrazonylthiazole derivative)EGFR/ALR2MCF-7 (Breast Adenocarcinoma)1.74 ± 0.38[2]

The data for compound 13 , a hydrazonylthiazole derivative with halogen substituents, highlights the potential for significant anticancer activity in lung and breast cancer cell lines, with IC50 values in the low micromolar range.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds, including derivatives of this compound and reference drugs, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A control group receives only the solvent.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Postulated Signaling Pathway Inhibition

DOT script for a simplified representation of a potential anticancer mechanism of action:

anticancer_pathway Benzoic Acid Derivative Benzoic Acid Derivative Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Benzoic Acid Derivative->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition Downstream Signaling (e.g., MAPK/ERK Pathway) Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling (e.g., MAPK/ERK Pathway) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., MAPK/ERK Pathway)->Cell Proliferation & Survival Promotes Apoptosis Apoptosis Downstream Signaling (e.g., MAPK/ERK Pathway)->Apoptosis Inhibits

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a benzoic acid derivative.

Antimicrobial Activity: A Look at Halogenated Benzoic Acids

The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their efficacy often linked to the nature and position of substituents on the benzene ring. Halogenation, in particular, can significantly influence the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with intracellular targets.

Studies on various halogenated benzoic acids have demonstrated a direct correlation between hydrophobicity and toxicity to microorganisms.[3] For instance, chloro- and bromobenzoic acids have shown considerable antibacterial activity. While specific data for this compound is lacking, the presence of both fluorine and iodine suggests a high degree of lipophilicity, which could translate to potent antimicrobial effects.

Comparative Data: Minimum Inhibitory Concentrations (MICs) of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
Trifluoromethyl-substituted fluorobenzoylthiosemicarbazidesStaphylococcus aureus (MRSA)7.82 - 31.25[4]
Cinnamic acid amides with difluoromethyl groupMycobacterium smegmatis8[5]

The data on fluorobenzoylthiosemicarbazides indicates that halogenated derivatives can be effective against drug-resistant bacterial strains.[4] Similarly, the activity of cinnamic acid amides against Mycobacterium smegmatis suggests potential for developing new classes of antibiotics.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and medium) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Experimental Workflow for Antimicrobial Screening

DOT script for a workflow diagram of an antimicrobial screening process:

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening Synthesis of Benzoic Acid Derivatives Synthesis of Benzoic Acid Derivatives Serial Dilution of Compounds Serial Dilution of Compounds Synthesis of Benzoic Acid Derivatives->Serial Dilution of Compounds Preparation of Bacterial Inoculum Preparation of Bacterial Inoculum Inoculation and Incubation Inoculation and Incubation Preparation of Bacterial Inoculum->Inoculation and Incubation Serial Dilution of Compounds->Inoculation and Incubation MIC Determination MIC Determination Inoculation and Incubation->MIC Determination

Caption: A typical workflow for the synthesis and antimicrobial screening of novel compounds.

Anti-inflammatory Properties: Targeting Key Inflammatory Mediators

Substituted benzoic acids, including salicylic acid and its derivatives, form the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.

The anti-inflammatory potential of novel benzoic acid derivatives is an active area of research. For instance, studies on 3-amide benzoic acid derivatives have identified potent antagonists of the P2Y14 receptor, which plays a role in inflammatory processes.[6] Another study on a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated its ability to reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model, suggesting inhibition of the COX-2 and NF-κB signaling pathways.[7]

Comparative Data: Anti-inflammatory Activity of Related Benzoic Acid Derivatives

CompoundTarget/ModelEffectIC50/InhibitionReference
16c (a 3-amide benzoic acid derivative)P2Y14 ReceptorAntagonism1.77 nM[6]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced inflammation in ratsReduction of inflammatory markersNot specified in abstract[7]
Fluorobenzimidazole derivativesCarrageenan-induced rat paw edemaInhibition of edema67.39% at 100 mg/kg[1]

These findings underscore the potential for this compound derivatives to exhibit anti-inflammatory activity, possibly through the modulation of similar inflammatory pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compound, a reference drug (e.g., ibuprofen), or a vehicle control is administered orally or intraperitoneally to the rats.

  • Induction of Edema: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Inflammatory Cascade and Potential Intervention Points

DOT script for a simplified diagram of an inflammatory cascade:

inflammatory_cascade Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Activation of NF-κB Pathway Activation of NF-κB Pathway Inflammatory Stimulus (e.g., LPS)->Activation of NF-κB Pathway Upregulation of Pro-inflammatory Genes Upregulation of Pro-inflammatory Genes Activation of NF-κB Pathway->Upregulation of Pro-inflammatory Genes Production of COX-2, iNOS, Cytokines Production of COX-2, iNOS, Cytokines Upregulation of Pro-inflammatory Genes->Production of COX-2, iNOS, Cytokines Inflammation Inflammation Production of COX-2, iNOS, Cytokines->Inflammation Benzoic Acid Derivative Benzoic Acid Derivative Benzoic Acid Derivative->Activation of NF-κB Pathway Inhibition Benzoic Acid Derivative->Production of COX-2, iNOS, Cytokines Inhibition

Caption: Potential points of intervention for a benzoic acid derivative in the inflammatory cascade.

Conclusion and Future Directions

While the biological activity of this compound and its derivatives remains to be explicitly determined, a comparative analysis of structurally similar compounds provides a strong rationale for their investigation as potential anticancer, antimicrobial, and anti-inflammatory agents. The presence of fluoro and iodo substituents suggests that these derivatives may possess enhanced lipophilicity and unique electronic properties that could lead to potent biological effects.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Such studies should include in vitro screening against a panel of cancer cell lines, pathogenic microorganisms, and key inflammatory targets, followed by in vivo validation of the most promising candidates. A thorough investigation of their mechanism of action and structure-activity relationships will be crucial for the development of novel therapeutic agents based on this intriguing chemical scaffold.

References

A Comparative Guide to the Structural Validation of 3-Fluoro-5-iodo-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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In the realms of pharmaceutical development and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Halogenated benzoic acids, and specifically derivatives of 3-fluoro-5-iodo-4-methylbenzoic acid, represent a class of compounds with significant potential as versatile intermediates in the synthesis of complex molecules.[1][2] The unique substitution pattern of these molecules, featuring a fluorine, an iodine, and a methyl group on the benzoic acid backbone, imparts specific chemical properties that are attractive for the design of new drugs and advanced materials. However, this same structural complexity necessitates a robust and multi-faceted approach to its validation.

This guide provides a comprehensive comparison of analytical methodologies, offering researchers and drug development professionals a systematic framework for the structural elucidation of this compound derivatives, ensuring the integrity and reproducibility of their scientific findings.

The Analytical Imperative: Beyond Molecular Formula

The primary challenge in the structural validation of substituted aromatic compounds lies in the unambiguous determination of the positional isomerism of the substituents. For this compound, with the CAS number 861905-94-4, it is crucial to confirm the precise arrangement of the fluoro, iodo, and methyl groups around the benzene ring.[3][4][5] A simple confirmation of the molecular formula, C8H6FIO2, and molecular weight of approximately 280.04 g/mol is insufficient, as other isomers would share these characteristics.[4][6] Therefore, a combination of spectroscopic techniques is required to build a complete and accurate picture of the molecular architecture.

A Multi-Technique Approach to Structural Validation

No single analytical technique can provide all the necessary information for complete structural validation. A synergistic approach, employing several complementary methods, is the most reliable strategy. The core techniques for the analysis of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For absolute structural confirmation, particularly in the case of crystalline materials, X-ray crystallography is the gold standard.[7][8][9][10]

Table 1: Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengths for this ApplicationLimitations
¹H NMR Chemical environment of protons, proton-proton couplingEssential for determining the substitution pattern on the aromatic ring through analysis of chemical shifts and coupling constants.Can be complex to interpret in highly substituted systems.
¹³C NMR Carbon framework of the moleculeConfirms the number of unique carbon atoms and provides information about their chemical environment.[11]Lower sensitivity compared to ¹H NMR.
¹⁹F NMR Presence and chemical environment of fluorine atomsHighly sensitive and provides a clean spectrum, confirming the presence and electronic environment of the fluorine substituent.Applicable only to fluorine-containing compounds.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS)Confirms the molecular formula and can provide fragmentation patterns that support the proposed structure.Does not differentiate between isomers.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-F)A quick and straightforward method to confirm the presence of key functional groups.Provides limited information on the overall molecular connectivity.
X-ray Crystallography Precise three-dimensional atomic structureProvides unambiguous determination of the molecular structure, including bond lengths and angles.[7][8][9][10]Requires a single, high-quality crystal, which can be challenging to obtain.[12]

Experimental Workflows for Rigorous Validation

The following sections outline detailed experimental protocols for the key analytical techniques, emphasizing the rationale behind each step to ensure a self-validating and robust workflow.

Workflow 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, a suite of NMR experiments is indispensable.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL. The choice of solvent is critical to ensure sample solubility and avoid interfering signals.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

    • Rationale: This provides the initial overview of the proton environments. The number of signals, their chemical shifts, splitting patterns, and integration values offer crucial clues about the aromatic substitution pattern and the presence of the methyl group.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Rationale: This experiment reveals the number of distinct carbon environments within the molecule, confirming the presence of the carboxylic acid, aromatic, and methyl carbons.[11]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Rationale: This is a direct and highly sensitive method to confirm the presence and electronic environment of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional NMR spectra to establish correlations between nuclei.

    • Rationale: These experiments are pivotal for assembling the complete molecular structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the connectivity of the substituted aromatic ring.

DOT Diagram: NMR Workflow for Structural Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Initial Data C13 ¹³C NMR (Carbon Skeleton) C13->COSY Initial Data F19 ¹⁹F NMR (Fluorine Confirmation) F19->COSY Initial Data HSQC HSQC (Direct ¹H-¹³C Bonds) COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Structure Validated Structure HMBC->Structure Definitive Connectivity

Caption: A systematic NMR workflow for unambiguous structural determination.

Workflow 2: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize an appropriate ionization technique, with electrospray ionization (ESI) being a common choice for this type of compound.

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition.

    • Rationale: The calculated elemental composition must match the expected formula of the this compound derivative, providing strong evidence for the presence of all constituent atoms in the correct ratios.

Workflow 3: X-ray Crystallography

For an unequivocal and definitive proof of structure, single-crystal X-ray diffraction is the ultimate analytical technique.[7][8][9][10]

Experimental Protocol:

  • Crystal Growth: The most critical and often challenging step is to grow a single, diffraction-quality crystal of the compound. This may involve screening various solvents and crystallization methods like slow evaporation or vapor diffusion.[12]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the X-ray diffraction data.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure.

  • Structural Analysis: Analyze the resulting three-dimensional model to confirm the atomic connectivity, bond lengths, and bond angles.

    • Rationale: X-ray crystallography provides a direct visualization of the molecule in the solid state, leaving no ambiguity regarding the substitution pattern.

Validation_Strategy Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS HRMS (Elemental Composition) Purification->HRMS IR IR Spectroscopy (Functional Groups) Purification->IR NMR Comprehensive NMR (¹H, ¹³C, ¹⁹F, 2D) Purification->NMR Xray X-ray Crystallography (Absolute Structure) Purification->Xray If crystal is obtained Validated_Structure Validated Structure HRMS->Validated_Structure Supports NMR Data IR->Validated_Structure Supports NMR Data NMR->Validated_Structure Primary Confirmation Xray->Validated_Structure Definitive Proof

References

A Comparative Guide to Catalysts for the Cross-Coupling of 3-Fluoro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the efficient construction of carbon-carbon bonds is paramount for the assembly of complex molecules, particularly in the realms of pharmaceutical and materials science. The strategic functionalization of polysubstituted aromatic compounds is a key step in the synthesis of novel drugs and functional materials. 3-Fluoro-5-iodo-4-methylbenzoic acid is a valuable building block, offering a handle for diversification through cross-coupling reactions. The presence of fluoro, methyl, and carboxylic acid functionalities, in addition to the reactive iodine, presents both opportunities and challenges in catalyst selection and optimization.

This guide provides a comparative analysis of various palladium-based catalytic systems for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of this compound. By examining the interplay of catalysts, ligands, and reaction conditions, this document aims to equip researchers with the insights necessary to make informed decisions for their synthetic endeavors.

The Influence of Substituents on Reactivity

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic and steric nature of its substituents. The iodine atom, being the most labile of the common halogens in oxidative addition to Pd(0), is the primary site of reaction. The electron-withdrawing fluorine atom can enhance the rate of oxidative addition, while the ortho-methyl group introduces steric hindrance that can impact the approach of the catalyst and the coupling partner. The carboxylic acid group may require protection or specific reaction conditions to avoid side reactions.

Comparative Analysis of Cross-Coupling Reactions

The choice of cross-coupling reaction—Suzuki-Miyaura, Heck, or Sonogashira—depends on the desired molecular scaffold. Each reaction has its own set of optimal catalysts and conditions, which are compared below for the functionalization of this compound.

Suzuki-Miyaura Coupling: For the Synthesis of Biaryl Carboxylic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. For a substrate like this compound, this reaction is instrumental in creating more complex poly-aromatic structures.

Suzuki_Miyaura_Coupling

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Substituted Aryl Iodides

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80-10012-24Good to Excellent[1]
PdCl₂(dppf)K₃PO₄Dioxane80-1002-1285-95[2]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100-1201-4High[2]
NiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol1001290+ (for analogous substrates)[1]

Note: Yields are based on reactions with structurally similar aryl iodides and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add a degassed solvent system (e.g., 4:1 dioxane/water, 5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Heck Coupling: For the Synthesis of Alkenylbenzoic Acids

The Heck reaction provides a means to form C(sp²)–C(sp²) bonds through the coupling of an aryl halide with an alkene, leading to substituted olefins. This is a valuable transformation for introducing vinyl groups into the benzoic acid scaffold.

Heck_Coupling

Table 2: Comparison of Catalytic Systems for Heck Coupling of Substituted Aryl Iodides

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂Et₃NDMF100-12012-2465-85[3]
Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃DMAc1101878[3]
Herrmann's CatalystEt₃NDMF1001285[3]
Pd/CNaOAcNMP1302072[3]

Note: Yields are based on reactions with structurally similar aryl iodides and may vary for this compound.

Experimental Protocol: Heck Coupling

  • In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if applicable, e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 2.5 mmol).

  • Add the solvent (e.g., DMF, 5 mL) and the alkene (e.g., styrene, 1.5 mmol).

  • Seal the tube and heat the mixture to the specified temperature (e.g., 120 °C) for the indicated time.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography on silica gel.

Sonogashira Coupling: For the Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is particularly useful for the synthesis of conjugated systems and for introducing a rigid alkyne linker into the benzoic acid structure. Both traditional copper-co-catalyzed and copper-free conditions are viable options.[4][5]

Sonogashira_Coupling

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Substituted Aryl Iodides

Catalyst System (Pd Source / Co-catalyst)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHF25-606-1285-95[6][7]
Pd(OAc)₂ / CuIP(t-Bu)₃Et₃NDMF50690[6][7]
PdCl₂(dppf) / CuI-Cs₂CO₃1,4-Dioxane801082[6][7]
Pd₂(dba)₃ (Copper-free)XPhosK₃PO₄Toluene60-1004-8High[6][7]

Note: Yields are based on reactions with structurally similar aryl iodides and may vary for this compound.

Experimental Protocol: Sonogashira Coupling (Copper-Free)

  • To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) and the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by flash chromatography.

Conclusion

The choice of catalyst and reaction conditions for the cross-coupling of this compound is critical for achieving high yields and selectivities. For Suzuki-Miyaura couplings, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos often provide excellent results. Heck reactions can be effectively catalyzed by Pd(OAc)₂ in polar aprotic solvents. For Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free methods with specialized ligands are highly effective.

Researchers should consider the electronic and steric properties of their specific coupling partners when selecting a catalytic system. The protocols and comparative data provided in this guide serve as a valuable starting point for the development of efficient and robust synthetic routes to novel compounds derived from this compound.

References

A Comparative Guide to the Effect of Substituents on the Reactivity of Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the carboxyl group in benzoic acid is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comprehensive analysis of these substituent effects, offering a comparative look at their impact on acidity and reaction kinetics. Understanding these structure-reactivity relationships is fundamental for predicting chemical behavior, elucidating reaction mechanisms, and designing novel therapeutic agents with tailored properties.

The Hammett Equation: Quantifying Substituent Effects

At the heart of understanding substituent effects on the reactivity of aromatic compounds is the Hammett equation.[1][2] Developed by Louis P. Hammett, this linear free-energy relationship provides a quantitative measure of the electronic influence of meta- and para-substituents on reaction rates and equilibria.[3][4] The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted benzoic acid.

  • k₀ or K₀ is the rate or equilibrium constant for unsubstituted benzoic acid.[2]

  • σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[1][2]

  • ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to substituent effects.[1][2]

It's important to note that the Hammett equation is generally not applicable to ortho-substituents due to steric effects that can interfere with the electronic interactions.[1][5][6]

Electronic Effects of Substituents: A Tale of Two Forces

Substituents alter the reactivity of the carboxyl group primarily through two electronic mechanisms: the inductive effect and the resonance effect .[7][8]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Electron-withdrawing groups exert a negative inductive effect (-I), pulling electron density away from the ring and the carboxyl group. Conversely, electron-donating groups have a positive inductive effect (+I), pushing electron density towards the ring. The inductive effect weakens with distance and influences ortho, meta, and para positions.[7]

  • Resonance Effect (R or M): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. Electron-withdrawing groups with π bonds (e.g., -NO₂, -CN) exert a negative resonance effect (-R), withdrawing electron density from the ring. Substituents with lone pairs of electrons (e.g., -OH, -OCH₃, -NH₂) exert a positive resonance effect (+R), donating electron density to the ring. The resonance effect is most pronounced at the ortho and para positions and is generally not observed at the meta position.[7]

The overall electronic influence of a substituent is a combination of these two effects. In many cases, the resonance effect, when operative, is stronger than the inductive effect.[7]

Impact on Acidity (pKa)

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion.

  • Electron-Withdrawing Groups (EWGs): These substituents stabilize the benzoate anion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa) of the parent benzoic acid.[7][9][10] This effect is a result of both inductive and resonance electron withdrawal.[9]

  • Electron-Donating Groups (EDGs): These substituents destabilize the benzoate anion by intensifying the negative charge, making the acid less acidic (increasing the pKa).[7][9][10] This destabilization arises from the donation of electron density to the already electron-rich carboxylate group.[9]

The following diagram illustrates how electron-withdrawing and electron-donating groups affect the stability of the benzoate anion.

Substituent Effects on Benzoate Stability cluster_0 Electron-Withdrawing Group (EWG) cluster_1 Electron-Donating Group (EDG) EWG EWG (-NO2, -CN, etc.) Ring_EWG Benzene Ring EWG->Ring_EWG -I, -R effects Carboxylate_EWG COO- Ring_EWG->Carboxylate_EWG Withdraws e- density Stability_EWG Increased Acidity (Lower pKa) Carboxylate_EWG->Stability_EWG Stabilizes negative charge EDG EDG (-OH, -OCH3, etc.) Ring_EDG Benzene Ring EDG->Ring_EDG +I, +R effects Carboxylate_EDG COO- Ring_EDG->Carboxylate_EDG Donates e- density Destability_EDG Decreased Acidity (Higher pKa) Carboxylate_EDG->Destability_EDG Destabilizes negative charge

Caption: Influence of EWGs and EDGs on benzoate anion stability and acidity.

Comparative Acidity Data

The table below presents the pKa values for a series of para-substituted benzoic acids, illustrating the quantitative effect of different substituents.

Substituent (para-)pKa in Water at 25°CSubstituent Constant (σp)
-NO₂3.440.78
-CN3.55[11]0.66
-Cl3.980.23
-H (Benzoic Acid)4.20[12]0.00
-CH₃4.38[13]-0.17
-OCH₃4.47-0.27
-OH4.58-0.37
-NH₂4.92-0.66

Data sourced from various chemistry resources.

Impact on Reaction Kinetics

Substituents not only affect the equilibrium position of acid dissociation but also significantly influence the rates of reactions involving the carboxyl group, such as esterification.

Fischer Esterification: A Case Study

Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester and water, is a classic example to study substituent effects on reaction kinetics.[14][15] The reaction mechanism involves a series of equilibrium steps, with the rate-determining step often being the nucleophilic attack of the alcohol on the protonated carboxyl group.[15][16]

Fischer_Esterification_Workflow start Start: Substituted Benzoic Acid + Alcohol protonation Protonation of Carbonyl Oxygen (Acid Catalyst) start->protonation nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack Rate-determining step tetrahedral_intermediate Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation product Product: Ester + Water deprotonation->product

Caption: Generalized workflow for Fischer Esterification.

  • Electron-Withdrawing Groups (EWGs): By withdrawing electron density, EWGs make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This generally leads to an increase in the rate of esterification.

  • Electron-Donating Groups (EDGs): Conversely, EDGs donate electron density to the carbonyl carbon, reducing its electrophilicity and thereby decreasing the rate of esterification.

Quantitative Comparison of Reaction Kinetics

The alkaline hydrolysis of ethyl benzoates is another well-studied reaction that demonstrates the impact of substituents. For this reaction, the reaction constant (ρ) is positive (+2.498), indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state.[2]

The alkylation of substituted benzoic acids with iodomethane, on the other hand, exhibits a negative ρ value of -0.65, signifying that electron-donating groups accelerate this particular reaction.[2][17]

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a substituted benzoic acid.

Principle: The pKa is the pH at which the acid is 50% dissociated. This can be determined by titrating a solution of the acid with a strong base and monitoring the pH. The pH at the half-equivalence point is equal to the pKa.[2]

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M NaOH.

    • Accurately weigh a sample of the substituted benzoic acid and dissolve it in a suitable solvent (e.g., a water-ethanol mixture for poorly soluble acids).[18]

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the benzoic acid solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small, measured increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point from the inflection point of the titration curve.

    • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is the pH value corresponding to the half-equivalence point on the titration curve.[2]

Determination of Reaction Rate by UV-Vis Spectrophotometry

Objective: To determine the rate constant for a reaction of a substituted benzoic acid, such as esterification or hydrolysis.

Principle: If a reactant or product has a distinct absorbance in the UV-Vis spectrum, the change in its concentration over time can be monitored by measuring the absorbance at a specific wavelength. The rate constant can then be calculated from this data.[2]

Methodology:

  • Wavelength Selection:

    • Obtain the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where there is a significant change in absorbance as the reaction progresses.

  • Reaction Setup:

    • Prepare solutions of the substituted benzoic acid and the other reactant (e.g., alcohol for esterification) of known concentrations in a suitable solvent.

    • Use a thermostatted cuvette holder in the spectrophotometer to maintain a constant reaction temperature.

  • Kinetic Run:

    • Initiate the reaction by mixing the reactants directly in the cuvette or in a separate vessel and quickly transferring a sample to the cuvette.

    • Immediately start recording the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).

    • Plot the concentration of the reactant or product as a function of time.

    • To determine the rate constant (k), plot the natural logarithm of the reactant concentration versus time for a first-order reaction. The rate constant is the negative of the slope of the resulting straight line.[2]

Conclusion

The electronic nature of substituents on the benzene ring exerts a predictable and quantifiable influence on the reactivity of benzoic acids. Electron-withdrawing groups generally increase acidity and accelerate reactions that are favored by a more electrophilic carbonyl carbon. Conversely, electron-donating groups decrease acidity and slow down such reactions. A thorough understanding of these principles, supported by quantitative data from Hammett plots and kinetic studies, is invaluable for the rational design of molecules with desired chemical and biological properties in the field of drug development and beyond.

References

The Strategic Advantage of 3-Fluoro-5-iodo-4-methylbenzoic Acid in the Synthesis of Targeted Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, halogenated benzoic acids serve as versatile scaffolds for the construction of complex, biologically active molecules. This guide provides an in-depth technical analysis of 3-Fluoro-5-iodo-4-methylbenzoic acid, a key intermediate in the synthesis of targeted therapies, most notably the FDA-approved BRAF inhibitor, Encorafenib. We will objectively compare its synthetic utility and the performance of its derivatives against relevant alternatives, supported by experimental data and protocols.

Introduction: The Unique Utility of a Multi-functional Building Block

This compound (CAS No: 861905-94-4) is a highly functionalized aromatic carboxylic acid. Its strategic combination of a fluorine atom, an iodine atom, a methyl group, and a carboxylic acid moiety on a benzene ring makes it an exceptionally valuable starting material in multi-step organic synthesis.[1]

The presence of both fluorine and iodine atoms allows for selective, sequential cross-coupling reactions, a cornerstone of modern drug discovery. The iodine atom, being more reactive, is typically utilized in initial palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce larger molecular fragments. The fluorine atom, on the other hand, can enhance the metabolic stability and binding affinity of the final drug molecule.[1] The carboxylic acid group provides a convenient handle for amide bond formation or other derivatizations.

Application Highlight: Synthesis of Encorafenib, a Potent BRAF Inhibitor

A prime example of the synthetic utility of this compound is its role as a key starting material in the synthesis of Encorafenib (trade name Braftovi®).[2] Encorafenib is a potent and selective inhibitor of the BRAF kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway.[3] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation in various cancers, including melanoma.[3]

The synthesis of Encorafenib, as detailed in patent WO 2011/025927, leverages the unique functionalities of this compound to construct the core structure of the drug.[2]

The RAS-RAF-MEK-ERK Signaling Pathway and Encorafenib's Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. In cancers with BRAF mutations, this pathway is aberrantly activated, leading to uncontrolled cell division. Encorafenib acts by inhibiting the mutated BRAF kinase, thereby blocking downstream signaling and suppressing tumor growth.

RAS_RAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF BRAF (mutated) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Encorafenib Encorafenib Encorafenib->RAF Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates (Cell Proliferation, Survival)

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Encorafenib.

Comparative Performance of Encorafenib

The choice of this compound as a starting material contributes to the desirable pharmacological properties of Encorafenib. When compared to other FDA-approved BRAF inhibitors, Encorafenib, often in combination with a MEK inhibitor like binimetinib, has demonstrated favorable efficacy and safety profiles in clinical trials.

Drug CombinationMedian Overall Survival (BRAF V600-mutant melanoma)Reference
Encorafenib + Binimetinib 33.6 months[1]
Dabrafenib + Trametinib 25.3 months[1]
Vemurafenib + Cobimetinib 22.3 months[1]

This data is from indirect comparisons across different clinical trials and should be interpreted with caution.

The COLUMBUS phase 3 trial directly compared Encorafenib with Vemurafenib, demonstrating superior median progression-free survival for Encorafenib.[4] This improved performance can be partly attributed to the optimized molecular structure, which originates from the versatile chemistry enabled by its building blocks.

Experimental Protocols: A Glimpse into the Synthesis

While the full synthesis of Encorafenib is a multi-step process, a key transformation involves a Suzuki-Miyaura coupling reaction to form a crucial biaryl bond. The following is a representative protocol for such a reaction, illustrating the use of a 3-fluoro-5-iodo-aryl intermediate.

Protocol: Suzuki-Miyaura Coupling of a 3-Fluoro-5-iodo-aryl Intermediate with a Pyrazole Boronic Ester

Materials:

  • 3-Fluoro-5-iodo-4-methylaniline derivative (1.0 eq)

  • 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction vessel, add the 3-fluoro-5-iodo-4-methylaniline derivative, the pyrazole boronic ester, and potassium carbonate.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Palladium Catalyst: Palladium is essential for catalyzing the cross-coupling reaction. The choice of ligand (e.g., triphenylphosphine) can significantly impact the reaction's efficiency.

  • Base: The base is required for the transmetalation step of the catalytic cycle. Potassium carbonate is a commonly used and effective base for this purpose.

  • Solvent System: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic and inorganic reagents.

  • Degassing: Removing oxygen is critical as it can oxidize and deactivate the palladium catalyst.

Suzuki_Coupling_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product Aryl_Iodide 3-Fluoro-5-iodo-4-methyl -aniline derivative Mixing Mix Reagents in Dioxane/Water Aryl_Iodide->Mixing Boronic_Ester Pyrazole boronic ester Boronic_Ester->Mixing Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Mixing Base K₂CO₃ Base->Mixing Degassing Degas with N₂/Ar Mixing->Degassing Heating Heat to 80-100 °C Degassing->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Biaryl_Product Coupled Biaryl Intermediate Purification->Biaryl_Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Comparison with Alternative Building Blocks

While this compound is a highly effective building block, other halogenated benzoic acids can also be used in the synthesis of kinase inhibitors. The choice often depends on the desired reactivity, cost, and the specific synthetic route.

Building BlockKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Iodine for primary coupling, fluorine for modulating properties.Allows for selective, sequential reactions. Fluorine can enhance biological activity.Higher cost compared to simpler analogs.
3-Bromo-5-fluoro-4-methylbenzoic acid Bromine is less reactive than iodine.Lower cost than the iodo-analog. Can be used when lower reactivity is desired.May require more forcing reaction conditions for coupling.
3-Fluoro-4-methylbenzoic acid Lacks a second halogen for sequential coupling.Significantly lower cost. Simpler starting material.Less versatile for complex syntheses requiring multiple coupling sites.

The use of this compound is particularly advantageous when a multi-step, convergent synthesis is planned, where different fragments of the final molecule are brought together in a controlled manner. The differential reactivity of the iodine and a potential second coupling site (after conversion of the carboxylic acid) allows for a more flexible and efficient synthetic strategy.

Conclusion

This compound stands out as a premier building block for the synthesis of complex, high-value molecules, particularly in the field of targeted cancer therapy. Its application in the synthesis of Encorafenib underscores its strategic importance. The unique arrangement of its functional groups provides medicinal chemists with a powerful tool for constructing novel therapeutics with enhanced properties. While alternative building blocks exist, the versatility and proven utility of this compound in the synthesis of a clinically successful drug make it a superior choice for complex drug discovery programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-5-iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 3-Fluoro-5-iodo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid, requires meticulous handling from acquisition to disposal. Its structure, containing both fluorine and iodine, places it in a specific category of chemical waste that cannot be overlooked.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind these procedures to ensure a deep, actionable understanding of the risks and the best practices to mitigate them.

Part 1: Hazard Profile and Essential Protective Measures

Understanding the inherent hazards of a compound is the foundational step for its safe handling and disposal. This compound is an irritant, and its proper handling is crucial to prevent occupational exposure.

GHS Classification and Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards. Based on available data, this compound is classified as follows:

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritationWarningExclamation Mark
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarningExclamation Mark
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningExclamation Mark

Source: PubChem CID 44479445[1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: the compound can cause direct, localized damage to skin, eyes, and the respiratory tract upon contact or inhalation.

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):

  • Eye Protection: Safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes. Standard safety glasses are insufficient.[2]

  • Hand Protection: Chemically resistant nitrile gloves are essential. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[3]

  • Body Protection: A full-length laboratory coat, fastened completely, must be worn to protect skin and clothing from contamination.[2][3]

  • Respiratory Protection: All handling of the solid compound or its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[4][5]

Part 2: The Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal of this compound is its strict segregation as halogenated organic waste .[3][4]

The Rationale: Halogenated compounds (containing fluorine, chlorine, bromine, or iodine) require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of persistent environmental pollutants like dioxins.[6] Co-mingling this waste with non-halogenated solvents complicates and significantly increases the cost of disposal for the entire container.[6]

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Obtain a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate.[7][8] The container must be in good condition, free from damage or leaks.[8]

  • Properly Label the Container: As soon as the first particle of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste ".[4][9]

    • The full chemical name: "This compound ".[4]

    • An indication of the hazards (e.g., "Irritant" or the GHS pictograms).[9]

  • Collect All Contaminated Materials: This waste stream includes not only the neat compound but also any materials that have come into contact with it:

    • Contaminated gloves, weigh boats, and absorbent paper towels.[7]

    • Solvent rinsates used to decontaminate glassware. These rinsates must also be collected as halogenated liquid waste.[4]

  • Keep the Container Closed: The waste container must remain securely closed at all times, except when actively adding waste.[6][10] This prevents the release of vapors and protects the lab environment.

Part 3: Spill Management Protocol

In the event of an accidental spill, a swift and correct response is crucial to prevent exposure and contamination.

For a Small Spill of Solid this compound:

  • Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing the full PPE described in Part 1.

  • Prevent Dispersion: Avoid breathing in the dust.[11] Do not use a dry brush or towel, which could aerosolize the fine particles.

  • Contain and Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully sweep or scoop the mixture into your designated halogenated solid waste container.[2][11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone or ethanol). Place the used cloth into the hazardous waste container.

  • Report: Inform your laboratory supervisor or Environmental Health and Safety (EHS) office of the incident, as per your institution's policy.

Part 4: Storage and Final Disposal Workflow

The final stages of the disposal process involve proper temporary storage and handover to certified professionals.

Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the direct control of laboratory personnel.[9][10]

SAA Requirements:

  • The area must be clearly marked.[7]

  • Waste containers must be stored with secondary containment (e.g., a plastic tub) to contain any potential leaks.[7][12]

  • Incompatible waste streams must be segregated. For example, do not store acidic waste next to bases.[9]

  • The total volume of hazardous waste in an SAA is limited by regulations, typically to 55 gallons.[10]

Final Disposal Procedure
  • Do Not Dispose via Sink or Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[3][8] This is illegal and environmentally harmful.

  • Arrange for Pickup: Once the waste container is full (no more than 90% capacity to prevent spills), or as per your institution's schedule, arrange for its collection.[7]

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) office or an equivalent department is responsible for the collection and ultimate disposal of hazardous waste.[4] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

The workflow for proper disposal is a clear, logical sequence designed to ensure safety and compliance at every stage.

G Disposal Workflow for this compound A Waste Generation (Solid Compound & Contaminated Items) B Is it Halogenated Organic Waste? A->B Characterize C Segregate into Labeled 'Halogenated Waste' Container B->C Yes I STOP Consult EHS for proper waste stream identification B->I No / Unsure D Store in Secondary Containment in Satellite Accumulation Area (SAA) C->D Store E Is Container Full (90% Capacity)? D->E F Keep Container Securely Closed in SAA E->F No G Arrange for Pickup by Institutional EHS E->G Yes F->C When adding more waste H Transport to Licensed Hazardous Waste Facility (Incineration) G->H Dispose

Caption: Decision workflow for handling and disposal of this compound.

By adhering to this structured and scientifically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment—upholding the highest standards of professional scientific practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.